4-bromo-7-nitroisoquinolin-1(2H)-one
Description
Properties
Molecular Formula |
C9H5BrN2O3 |
|---|---|
Molecular Weight |
269.05 g/mol |
IUPAC Name |
4-bromo-7-nitro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5BrN2O3/c10-8-4-11-9(13)7-3-5(12(14)15)1-2-6(7)8/h1-4H,(H,11,13) |
InChI Key |
HFPLZFWZLNPUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=C2Br |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromo-7-nitroisoquinolin-1(2H)-one: Structural Profiling, Synthesis, and Functionalization in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on privileged, bifunctional scaffolds. 4-Bromo-7-nitroisoquinolin-1(2H)-one (CAS: 1036390-36-9) represents a highly versatile intermediate, characterized by two orthogonal functionalization handles: an electrophilic C4-bromide and a reducible C7-nitro group. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and self-validating protocols for its integration into drug discovery pipelines—particularly in the development of Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors.
Structural & Physicochemical Profiling
The utility of this compound stems from its unique electronic distribution. The isoquinolin-1(2H)-one core exhibits lactam-lactim tautomerism, heavily favoring the lactam form under physiological conditions. This is a critical feature, as the lactam N-H and C=O act as a bidentate hydrogen-bonding motif that effectively mimics the nicotinamide moiety of NAD+, a primary interaction required for .
Mechanistically, the C3-C4 bond retains significant enamine-like character due to the delocalization of the nitrogen lone pair. This renders the C4 position highly nucleophilic and susceptible to electrophilic halogenation. Conversely, the C7-nitro group exerts a strong electron-withdrawing effect, deactivating the benzenoid ring to further electrophilic attack while priming the molecule for downstream reduction.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters that dictate the compound's behavior in synthetic workflows and biological environments.
| Property | Value | Mechanistic Implication |
| Chemical Name | This compound | Standard IUPAC nomenclature. |
| CAS Registry Number | 1036390-36-9 | . |
| Molecular Formula | C₉H₅BrN₂O₃ | Indicates a highly functionalized, low-MW core. |
| Molecular Weight | 269.05 g/mol | Ideal starting MW for fragment-based drug design (FBDD). |
| Topological Polar Surface Area | 76.0 Ų | Excellent membrane permeability profile for an intermediate. |
| Hydrogen Bond Donors | 1 (N-H) | Crucial for target enzyme active-site anchoring. |
| Hydrogen Bond Acceptors | 3 (C=O, -NO₂) | Facilitates secondary binding interactions. |
| LogP (Predicted) | ~2.20 | Favorable lipophilicity for organic solvent solubility. |
Synthetic Workflows & Methodologies
The synthesis of this compound is typically achieved via a two-step sequence starting from the unsubstituted isoquinolin-1(2H)-one. The workflow relies on precisely controlling the electronic states of the intermediate to achieve regioselectivity.
Stepwise synthesis of this compound via nitration and bromination.
Protocol 1: Regioselective Nitration of Isoquinolin-1(2H)-one
Causality & Rationale: Dissolving the starting material in concentrated sulfuric acid protonates the lactam oxygen, forming a highly electron-deficient isoquinolinium ion. This directs the incoming nitronium ion (NO₂⁺) away from the heterocyclic ring and toward the benzenoid ring, yielding a mixture of 5-nitro and 7-nitro isomers . The 7-nitro isomer is thermodynamically favored and less soluble in aqueous N,N-Dimethylformamide (DMF), allowing for selective isolation.
Step-by-Step Methodology:
-
Preparation: Charge a dry, round-bottom flask with isoquinolin-1(2H)-one (1.0 eq) and concentrated H₂SO₄ (10 volumes). Cool the mixture to 0–5 °C using an ice-salt bath to prevent oxidative degradation.
-
Electrophilic Addition: Add fuming HNO₃ (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: Stir the mixture for 2 hours at 5 °C. Self-Validation: Monitor via LC-MS; the reaction is complete when the starting material mass (m/z 146) is fully consumed, replaced by the nitrated product (m/z 191).
-
Quenching & Isolation: Pour the reaction mixture slowly over crushed ice to precipitate the crude product. Filter the solid and wash extensively with cold water until the filtrate reaches pH ~6.
-
Purification: Recrystallize the crude solid from a DMF/H₂O mixture (3:1) to selectively isolate 7-nitroisoquinolin-1(2H)-one. Dry under vacuum at 50 °C.
Protocol 2: Electrophilic Bromination at C4
Causality & Rationale: The C3-C4 bond acts as an enamine. N-Bromosuccinimide (NBS) in DMF provides a mild, steady release of electrophilic bromine (Br⁺). This controlled release prevents over-bromination at other positions. DMF is chosen as the solvent because it stabilizes the polar transition state of the electrophilic aromatic substitution.
Step-by-Step Methodology:
-
Preparation: Dissolve 7-nitroisoquinolin-1(2H)-one (1.0 eq) in anhydrous DMF (8 volumes) under an inert argon atmosphere.
-
Bromination: Add NBS (1.05 eq) portion-wise over 15 minutes. Shield the reaction flask from light (using aluminum foil) to prevent radical pathway initiation, which could lead to off-target bromination.
-
Reaction Progression: Stir at room temperature for 3 hours. Self-Validation: Monitor via TLC (Silica gel, 5% MeOH in DCM, UV 254 nm). The product spot will appear slightly higher in Rf than the starting material.
-
Quenching: Pour the mixture into ice-cold 10% aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine to benign bromide ions, preventing oxidative degradation during the drying phase.
-
Isolation: Filter the resulting yellow precipitate, wash with deionized water, and dry in a vacuum oven at 45 °C to afford pure this compound.
Divergent Downstream Functionalization
In drug discovery, the true value of this compound lies in its orthogonally reactive sites. The C4-bromide and C7-nitro groups can be sequentially modified to explore structure-activity relationships (SAR) in target binding pockets.
Divergent downstream functionalization targeting the C4 and C7 positions for drug discovery.
-
C4 Cross-Coupling: The C-Br bond is highly activated for transition-metal catalysis. Palladium-catalyzed Suzuki-Miyaura or Ni-catalyzed reductive cross-couplings allow for the introduction of diverse sp² and sp³ carbon fragments. This is heavily utilized to extend the molecule into the hydrophobic sub-pockets of kinase domains.
-
C7 Reduction & Derivatization: The nitro group serves as a masked amine. Catalytic hydrogenation (Pd/C, H₂) smoothly reduces the C7-nitro to a primary amine (7-aminoisoquinolin-1(2H)-one). This amine can subsequently be reacted with isocyanates or acyl chlorides to form ureas or amides, establishing critical hydrogen-bond donor/acceptor networks required for high-affinity target engagement.
References
- Title: 3-phenyl-isoquinolin-1(2H)
-
Title: Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones Source: ACS Omega 2020, 5, 43, 28352–28367 URL: [Link]
An In-depth Technical Guide to 4-bromo-7-nitroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-bromo-7-nitroisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted isoquinolinone, it serves as a valuable building block for the synthesis of more complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This document details its chemical identity, physicochemical properties, logical synthetic strategies, rigorous analytical characterization, and potential applications in drug discovery, grounded in established chemical principles.
Core Compound Identification
The foundational step in working with any chemical entity is its unambiguous identification. This compound is registered under the following CAS number:
-
CAS Number : 1036390-36-9[1]
This unique identifier ensures consistency and accuracy in sourcing, documentation, and regulatory compliance.
Molecular Structure
The structural arrangement of atoms defines the compound's reactivity and function.
Physicochemical and Handling Data
A summary of key properties is essential for experimental design, from reaction setup to storage. The data below is compiled from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂O₃ | |
| Molecular Weight | 269.05 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Solid (Specific color not detailed) | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| SMILES | O=C1NC=C(C2=C1C=C(=O)C=C2)Br | [1] |
| Topological Polar Surface Area (TPSA) | 76 Ų | [1] |
| LogP | 2.1988 | [1] |
Synthesis Strategy: A Mechanistic Perspective
A plausible retro-synthetic analysis suggests that the target molecule can be constructed by performing electrophilic substitution reactions (nitration and bromination) on an isoquinolin-1(2H)-one core. The order of these steps is critical to achieving the desired regiochemistry.
Proposed Synthetic Workflow
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework and confirm the specific substitution pattern.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire the proton spectrum. Expect to see distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the isoquinolinone core. The NH proton may appear as a broad singlet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of the nine unique carbon atoms in the structure. The carbonyl carbon (C1) will be significantly downfield (>160 ppm).
-
Data Analysis: Correlate the chemical shifts, integration values (for ¹H), and coupling patterns to the proposed structure. 2D NMR techniques (like COSY and HSQC) can be employed for definitive assignment.
-
Experimental Protocol: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition of the compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source for accurate mass measurement.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis:
-
The measured m/z for the [M+H]⁺ ion should match the theoretical value for C₉H₆BrN₂O₃⁺.
-
A critical diagnostic feature will be the isotopic pattern of bromine. The presence of bromine will result in two major peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. [3]
-
-
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound.
-
Methodology:
-
Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a mobile phase-compatible solvent.
-
Instrumentation: Use a reverse-phase HPLC system (e.g., C18 column) with a UV detector.
-
Method Development: Develop a gradient elution method using two solvents (e.g., water with 0.1% formic acid as Solvent A, and acetonitrile with 0.1% formic acid as Solvent B).
-
Data Acquisition: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The target purity for research applications is typically >95%. [3]
-
Applications in Drug Discovery and Chemical Biology
The this compound scaffold is not typically an end-product therapeutic but rather a highly functionalized intermediate for building a library of drug candidates. The isoquinolinone core is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. [4]
-
Synthetic Handle for Diversification: The bromine atom at the C4 position is a versatile synthetic handle. It can be readily transformed into other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the isoquinolinone core to optimize biological activity. [5]* Modulation of Physicochemical Properties: The nitro group at the C7 position is a strong electron-withdrawing group and a hydrogen bond acceptor. It can be retained to interact with specific biological targets or reduced to an amine, which can then be further functionalized to modulate properties like solubility, cell permeability, and target engagement.
-
Precursor for Bioactive Molecules: Substituted isoquinolinones are known to exhibit a wide range of biological activities. They have been investigated as kinase inhibitors, PARP inhibitors, and antimicrobial agents. [4][6][7]This specific scaffold provides a starting point for synthesizing analogs of known inhibitors or for screening against new biological targets.
Safety and Handling
While specific hazard data for this compound is not detailed, related brominated and nitrated aromatic compounds should be handled with care.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazard Profile (Inferred): Based on similar structures, the compound may cause skin, eye, and respiratory irritation. [8]Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended. [1]
Conclusion
This compound (CAS 1036390-36-9) is a well-defined chemical entity with significant potential as a building block in modern drug discovery. Its value lies in the strategic placement of three distinct functionalities—a lactam, a bromine atom, and a nitro group—each offering opportunities for chemical modification. A thorough understanding of its synthesis, rigorous analytical validation, and safe handling are paramount for its effective use in the laboratory. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile intermediate into their synthetic and medicinal chemistry programs.
References
-
PrepChem.com. Synthesis of 4-Bromoisoquinoline. [Link]
-
ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
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Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]
-
University of Presov. PHYSICO-CHEMICAL ANALYTICAL METHODS. [Link]
-
Harvard University. A Versatile Synthesis of Substituted Isoquinolines. [Link]
-
PubChem. 4-Bromo-2-nitroanisole | C7H6BrNO3. [Link]
-
Cambridge Healthtech Institute. Drug Discovery Chemistry. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The introduction of 4-bromoisoindolin-1-one_Chemicalbook [chemicalbook.com]
- 7. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 8. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Engineering Next-Generation Therapeutics: The Strategic Utility of 4-Bromo-7-nitro-1-isoquinolone Derivatives in Drug Discovery
Executive Summary
In the landscape of modern structure-based drug design, the 1-isoquinolone (isoquinolin-1(2H)-one) scaffold has emerged as a highly privileged pharmacophore. It is frequently deployed to mimic the nicotinamide ring in poly(ADP-ribose) polymerase (PARP) inhibitors [1] or the adenine moiety in ATP-competitive kinase inhibitors[2]. Among the most versatile building blocks for accessing this chemical space is 4-bromo-7-nitroisoquinolin-1(2H)-one (CAS: 1036390-36-9). This whitepaper provides an in-depth technical analysis of this specific derivative, detailing its physicochemical properties, target-binding mechanics, and the chemoselective derivatization logic required to transform it into high-affinity therapeutic candidates.
Physicochemical and Structural Profiling
The strategic value of 4-bromo-7-nitro-1-isoquinolone lies in its unique electronic distribution and orthogonal reactivity handles. The core exists in a lactam-lactim tautomeric equilibrium, though the lactam form overwhelmingly predominates under physiological conditions, providing a rigid, planar system.
-
Bidentate Hydrogen Bonding: The N2-H acts as a potent hydrogen bond donor, while the adjacent C1=O acts as a hydrogen bond acceptor. The strong electron-withdrawing nature of the C7-nitro group lowers the pKa of the N2-H, thereby increasing its hydrogen-bond donor acidity and strengthening target engagement.
-
Orthogonal Handles: The C4-bromide is highly activated toward transition-metal-catalyzed oxidative addition due to the electron-deficient nature of the conjugated heterocyclic ring. Conversely, the C7-nitro group is chemically inert to cross-coupling conditions, serving as a masked amine for late-stage functionalization.
Quantitative Data Summary
Below is a summary of the predictive physicochemical parameters for the unmodified 4-bromo-7-nitro-1-isoquinolone core, which serves as the baseline for calculating the ligand efficiency of downstream derivatives [3].
| Property | Value | Implications for Drug Design |
| Molecular Weight | 269.05 g/mol | Ideal low-molecular-weight starting point for fragment-based or lead-oriented synthesis. |
| LogP (Predicted) | ~2.20 | Favorable lipophilicity; allows for the addition of polar solubilizing groups at C7. |
| Topological Polar Surface Area (TPSA) | 76.0 Ų | Excellent baseline for blood-brain barrier (BBB) penetration if targeting CNS indications (e.g., neuroprotective PARP inhibitors). |
| H-Bond Donors / Acceptors | 1 / 3 | Complies strictly with Lipinski’s Rule of 5; provides a focused interaction vector. |
| Rotatable Bonds | 1 | High structural rigidity minimizes entropic penalty upon target binding. |
Mechanistic Role in Target Engagement
The derivatization of the C4 and C7 positions is not arbitrary; it is strictly dictated by the topology of the target protein's active site.
Kinase Inhibition (e.g., JNK, ROCK)
In c-Jun N-terminal kinases (JNK), the isoquinolone core anchors into the adenine-binding site. High-throughput screening and crystallographic data reveal that the C1=O and N2-H form critical hydrogen bonds with the backbone NH and carbonyl of the hinge region (e.g., Met111 in JNK1) [2].
-
C4-Vector: Substituents at the 4-position project deeply into Hydrophobic Pocket I (adjacent to the gatekeeper residue), driving isoform selectivity via van der Waals interactions.
-
C7-Vector: The 7-position points outward toward the solvent-exposed channel. Converting the C7-nitro to an amine allows for the attachment of hydrophilic moieties (e.g., piperazines) to improve aqueous solubility without disrupting the primary pharmacophore.
PARP Inhibition
In PARP-1/2 enzymes, the isoquinolone core mimics the nicotinamide moiety of NAD+. It binds the catalytic domain by forming hydrogen bonds with highly conserved residues (e.g., Gly863 and Ser904) [4]. The C7-position is strategically aligned to interact with the adenine-ribose binding pocket, making it a critical vector for enhancing potency and PARP-1 vs. PARP-2 selectivity.
Fig 1: Pharmacophore mapping of isoquinolone derivatives within a typical kinase ATP-binding site.
Synthetic Strategy and Derivatization Logic
To construct a robust structure-activity relationship (SAR) library, the sequence of chemical transformations must be meticulously planned to prevent cross-reactivity. The standard workflow mandates C4-functionalization prior to C7-nitro reduction .
Causality & Rationale: If the C7-nitro group were reduced to an aniline first, the resulting free amine would severely complicate downstream chemistry. It could coordinate with the palladium catalyst (causing catalyst poisoning) or undergo competitive intra/intermolecular Buchwald-Hartwig amination with the C4-bromide. By maintaining the nitro group during the initial Suzuki-Miyaura coupling, the C7 position remains fully protected and electronically deactivates the ring, ironically accelerating the oxidative addition of Pd(0) into the C4-Br bond.
Fig 2: Chemoselective derivatization workflow for 4-bromo-7-nitro-1-isoquinolone scaffolds.
Self-Validating Experimental Protocols
The following methodologies detail the synthesis of a generic C4-aryl-C7-amino isoquinolone intermediate. These protocols are designed as self-validating systems , incorporating in-process controls (IPC) to ensure empirical trustworthiness at every stage.
Protocol A: Suzuki-Miyaura Coupling at the C4 Position
Objective: Install the hydrophobic vector at C4 while preserving the C7-nitro group.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic nature ensures solubility of both the organic scaffold and the inorganic base. Degas the mixture via sparging with N₂ for 15 minutes to prevent premature oxidation of the palladium catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle, which forces the intermediate Pd(II) complex into a geometry that highly accelerates the final reductive elimination step, overcoming the steric bulk of the isoquinolone core.
-
Heating & IPC (Self-Validation): Heat the reaction to 90°C. Monitor via LC-MS.
-
Validation Checkpoint: The starting material exhibits a distinct 1:1 isotopic mass pattern at [M+H]⁺ 269/271 due to ⁷⁹Br and ⁸¹Br. The reaction is deemed complete when this isotopic doublet is entirely consumed and replaced by the singular mass of the C4-aryl product.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Chemoselective Nitro Reduction (Béchamp Method)
Objective: Unmask the C7-amine for subsequent solvent-channel derivatization.
-
Reaction Setup: Dissolve the 4-aryl-7-nitroisoquinolin-1(2H)-one intermediate (1.0 eq) in an EtOH/H₂O mixture (3:1 v/v).
-
Reagent Addition: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq).
-
Causality: The Béchamp reduction (Fe/NH₄Cl) is chosen over standard Pd/C catalytic hydrogenation. Pd/C with H₂ gas risks reducing the C3=C4 double bond of the isoquinolone core or dehalogenating any spectator halogens on the newly installed C4-aryl ring. Fe/NH₄Cl is strictly chemoselective for the nitro group.
-
-
Heating & IPC (Self-Validation): Heat to 80°C for 2 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Validation Checkpoint: The product spot will exhibit strong fluorescence quenching under 254 nm UV light and will stain a distinct dark purple/brown when treated with a ninhydrin dip and heated, confirming the presence of a primary aromatic amine. LC-MS will confirm a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).
-
-
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo to yield the 4-aryl-7-aminoisoquinolin-1(2H)-one, ready for final electrophilic capping (e.g., reaction with sulfonyl chlorides or isocyanates).
References
-
Taylor & Francis: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Available at:[Link]
-
National Institutes of Health (PMC): C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Available at:[Link]
-
National Institutes of Health (PMC): Long-lasting neuroprotection and neurological improvement in stroke models with new, potent and brain permeable inhibitors of poly(ADP-ribose) polymerase. Available at:[Link]
Introduction: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of the 7-Nitroisoquinolin-1(2H)-one Scaffold
The isoquinolin-1(2H)-one core is a bicyclic aromatic structure comprising a benzene ring fused to a pyridine ring.[1] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a multitude of natural products and synthetically derived molecules that exhibit a wide array of pharmacological activities.[1][2][3] Natural alkaloids containing this core, such as narciclasine, have demonstrated potent anticancer properties, stimulating extensive research into synthetic derivatives.[4] These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][5]
This guide focuses on a specific, synthetically crucial derivative: the 7-nitroisoquinolin-1(2H)-one scaffold. The introduction of a nitro group at the 7-position significantly influences the molecule's electronic properties and biological interactions. Our exploration will provide an in-depth analysis of the primary mechanism of action for this scaffold—its role as a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP)—and delve into the experimental methodologies required to validate its activity from the bench to preclinical models.
Chapter 1: The Core Mechanism—PARP Inhibition and Synthetic Lethality
The most significant and clinically relevant biological activity of the 7-nitroisoquinolin-1(2H)-one scaffold is its function as a pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1.[6][7]
The Role of PARP in DNA Repair
PARP1 is a critical nuclear enzyme that acts as a DNA damage sensor.[6][8] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins.[6][9] This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins to the site of damage, facilitating the repair process.[9]
Synthetic Lethality: The Achilles' Heel of BRCA-Deficient Cancers
The therapeutic power of PARP inhibitors is best understood through the concept of "synthetic lethality." This occurs when a combination of two genetic defects leads to cell death, whereas a defect in either one alone is not lethal.[6] Many hereditary breast and ovarian cancers are caused by mutations in the BRCA1 or BRCA2 genes, which are essential for repairing DNA double-strand breaks (DSBs) through a high-fidelity pathway called homologous recombination (HR).[9][10]
In a healthy cell, if SSBs are not repaired (e.g., due to PARP inhibition), they can collapse replication forks during DNA replication, leading to the formation of more toxic DSBs. These are then repaired by the HR pathway. However, in a cancer cell with a BRCA1/2 mutation, the HR pathway is already compromised. When a PARP inhibitor is introduced, the cell's ability to repair SSBs is also blocked. The resulting accumulation of unrepaired DSBs overwhelms the cell's deficient repair machinery, leading to genomic instability and apoptotic cell death.[6][10]
PARP Trapping: The Key to Cytotoxicity
Crucially, the clinical efficacy of PARP inhibitors correlates more strongly with their ability to "trap" the PARP1 enzyme on DNA than with the simple inhibition of its enzymatic activity.[11] When a PARP inhibitor binds to the active site of PARP1 that is already associated with a DNA break, it prevents the enzyme's auto-PARylation and release. This creates a cytotoxic PARP-DNA complex that physically obstructs DNA replication and repair, converting a simple SSB into a lethal DSB.[8][11] The isoquinolin-1(2H)-one scaffold is a foundational component of several potent PARP-trapping inhibitors.[6]
Chapter 2: Broader Anticancer Mechanisms and Screening Strategy
While PARP inhibition is the primary activity, the isoquinolin-1(2H)-one scaffold is pleiotropic, and derivatives may exhibit other anticancer effects. A comprehensive evaluation of a novel 7-nitroisoquinolin-1(2H)-one analog should therefore follow a tiered screening approach to identify its full mechanistic profile.
Potential Secondary Mechanisms:
-
PI3K/Akt/mTOR Pathway Inhibition: This signaling pathway is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival. Some isoquinoline derivatives have been shown to downregulate key proteins in this pathway.[2]
-
Induction of Cell Cycle Arrest: Compounds can halt cell division at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.[2][12]
-
Apoptosis Induction: Beyond synthetic lethality, these compounds can trigger programmed cell death through various intrinsic or extrinsic pathways.[13]
-
Microtubule Polymerization Inhibition: Similar to well-known chemotherapy agents, some quinoline derivatives can interfere with microtubule dynamics, which are essential for cell division.[12]
Experimental Screening Workflow
A logical workflow is essential to characterize a novel compound. The process begins with broad cytotoxicity screening and progressively narrows down to specific molecular targets.
Chapter 5: Data Synthesis and Interpretation
Effective drug development relies on the clear presentation and correct interpretation of quantitative data.
Table 1: Hypothetical Activity Profile of a Novel Compound (Cmpd-X)
| Assay Type | Target/Cell Line | Metric | Cmpd-X Value | Olaparib (Control) |
| Biochemical | PARP1 Enzyme | IC₅₀ (nM) | 8.5 | 5.0 |
| Cell-Based | PARP1 Trapping | EC₅₀ (nM) | 4.2 | 3.5 |
| Cytotoxicity | MDA-MB-436 (BRCA-mut) | GI₅₀ (µM) | 0.5 | 0.4 |
| Cytotoxicity | MCF-7 (BRCA-wt) | GI₅₀ (µM) | 8.9 | 7.5 |
| Selectivity | Selectivity Index | (GI₅₀ wt / GI₅₀ mut) | 17.8 | 18.8 |
-
Interpretation: The data in Table 1 would suggest that Cmpd-X is a potent PARP1 inhibitor with strong trapping activity, comparable to the clinical drug Olaparib. The high selectivity index (>10) demonstrates a strong synthetic lethal effect, as the compound is significantly more toxic to the BRCA-mutant cell line than the BRCA-wildtype line. This profile identifies Cmpd-X as a promising lead candidate for further in vivo testing.
Conclusion
The 7-nitroisoquinolin-1(2H)-one scaffold represents a highly valuable core in modern medicinal chemistry, primarily for the development of potent PARP inhibitors. Its mechanism of action is rooted in the elegant principle of synthetic lethality, offering a targeted therapeutic strategy for cancers with deficiencies in homologous recombination DNA repair. The key to its efficacy lies not just in enzymatic inhibition but in the cytotoxic trapping of PARP1 on DNA. While its potential extends to other anticancer mechanisms and even neuroprotection, its most immediate and profound application is in oncology. The systematic application of the detailed biochemical and cell-based protocols outlined in this guide is essential for validating new derivatives and advancing them toward clinical consideration.
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Li, R., et al. (2024). Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis. PubMed. [Link]
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Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. [Link]
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Wang, Z., et al. (2016). In Silico Screening Identifies a Novel Potential PARP1 Inhibitor Targeting Synthetic Lethality in Cancer Treatment. MDPI. [Link]
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Lu, H., et al. (2024). Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. [Link]
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Li, H., et al. (2023). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers. [Link]
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El-Damasy, A. K., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. [Link]
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Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
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Morales-García, J. A., et al. (2012). Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. PubMed. [Link]
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Smith, S. E., et al. (1994). Traumatic brain damage prevented by the non-N-methyl-D-aspartate antagonist 2,3-dihydroxy-6-nitro-7-sulfamoylbenzo[f] quinoxaline. PMC. [Link]
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Cureus. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Semantic Scholar. [Link]
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Lee, H., & Lee, J. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]
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Docta Complutense. (2022). Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen. Docta Complutense. [Link]
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Maruyama, W., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. [Link]
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Babkov, D. A., et al. (2022). Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. PMC. [Link]
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An In-depth Technical Guide to 4-bromo-7-nitroisoquinolin-1(2H)-one: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-bromo-7-nitroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, outline a plausible synthetic route based on established methodologies, and provide predicted spectroscopic data to aid in its identification and characterization.
Core Compound Properties
This compound is a substituted isoquinolinone, a class of compounds known for a wide range of biological activities.[1][2] The presence of a bromine atom and a nitro group on the isoquinoline scaffold makes it a versatile intermediate for further chemical modifications.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂O₃ | [3] |
| Molecular Weight | 269.05 g/mol | [3] |
| CAS Number | 1036390-36-9 | [3] |
| Appearance | Expected to be a solid | - |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | - |
Synthesis and Mechanistic Insights
The proposed synthesis would begin with a suitable 2-alkynylbenzyl azide bearing a nitro group at the desired position. The presence of the nitro group is a critical design element, as it is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring.[1]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Causality Behind Experimental Choices:
-
Palladium(II) Bromide (PdBr₂): This catalyst is crucial for the halopalladation of the alkyne, initiating the cyclization process.[4]
-
Copper(II) Bromide (CuBr₂): Acts as a bromide source and a re-oxidant for the palladium catalyst, ensuring catalytic turnover.[4]
-
Acetic Acid (HOAc): The presence of an acid, like acetic acid, has been shown to selectively favor the formation of the isoquinolin-1(2H)-one over the corresponding isoquinoline.[4]
-
1,2-Dichloroethane (ClCH₂CH₂Cl): A suitable high-boiling solvent for this type of reaction.
This proposed protocol is designed to be a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. Purification would likely be achieved through column chromatography on silica gel.
Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinyl protons. The exact chemical shifts would be influenced by the electron-withdrawing nitro group and the bromine atom. Aromatic protons ortho to the nitro group will likely be shifted downfield.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the isoquinolinone ring is expected to appear significantly downfield (typically >160 ppm).[5] The carbon atoms attached to the bromine and nitro groups will also show characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be instrumental in identifying key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium, Broad |
| C=O Stretch (Amide) | 1650-1680 | Strong |
| N-O Stretch (Nitro) | 1500-1550 and 1300-1370 | Strong |
| C-Br Stretch | 500-600 | Medium to Strong |
The presence of a strong absorption band in the 1650-1680 cm⁻¹ region would be indicative of the carbonyl group in the isoquinolinone ring.[6] The characteristic strong absorptions for the nitro group would also be a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7]
Reactivity and Potential Applications
The structure of this compound suggests several avenues for further chemical modification, making it a valuable building block in drug discovery.
-
Cross-Coupling Reactions: The bromine atom at the 4-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[8] This allows for the introduction of a wide range of substituents at this position to explore structure-activity relationships.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating a diverse library of compounds for biological screening.[1]
-
Medicinal Chemistry Relevance: The isoquinoline and isoquinolinone cores are present in numerous biologically active natural products and synthetic drugs.[2][9] Substituted isoquinolinones have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents.
Safety and Handling
Bromo-nitro aromatic compounds should be handled with care as they can be hazardous. They are often classified as irritants and may be harmful if inhaled, ingested, or absorbed through the skin. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
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Supporting Information for: Metal- and oxidant-free C−H Bond Halogenation/Imidation of N- heterocycle. The Royal Society of Chemistry. Available at: [Link]
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Stereoselective Synthesis of Densely Substituted Tetrahydroquinolines by a Conjugate Addition nitro-Mannich Reaction. UCL Discovery. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 4-Bromoisoquinoline. PrepChem.com. Available at: [Link]
-
Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556–558. Available at: [Link]
-
SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. Available at: [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]
-
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Available at: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Royal Society of Chemistry. Available at: [Link]
-
13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]
-
Isoquinoline, 4-bromo-. NIST WebBook. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. National Institutes of Health. Available at: [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
4-Bromo-3-nitroanisole. NIST WebBook. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available at: [Link]
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FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry. Available at: [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]
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isoquinoline, 7-bromo-1-phenoxy-. SpectraBase. Available at: [Link]
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Technical Guide: Isoquinolinone-Based PARP Inhibitor Intermediates
Executive Summary: The Isoquinolinone Advantage
In the landscape of Poly (ADP-ribose) polymerase (PARP) inhibitors, the phthalazinone core (exemplified by Olaparib) has long been the industry standard. However, the isoquinolin-1(2H)-one scaffold represents a critical evolution in PARP inhibitor design. By retaining the essential nicotinamide-mimicry required for the PARP active site while offering distinct solubility and metabolic stability profiles, this scaffold serves as a versatile platform for next-generation DNA damage response (DDR) therapeutics.
This guide details the technical production of isoquinolinone-based intermediates , specifically focusing on the 5-substituted-1(2H)-isoquinolinone core. This specific substitution pattern is selected because it provides a vector for extending into the solvent-exposed region of the PARP enzyme, a requirement for high-potency binding and "PARP trapping" efficacy.
Structural Biology & Pharmacophore Logic
To design effective intermediates, one must understand the end-goal interaction. The isoquinolinone core is not merely a spacer; it is the "warhead" that anchors the molecule.
The Nicotinamide Mimicry
The PARP catalytic domain binds NAD+.[1] Inhibitors compete with NAD+ by mimicking its nicotinamide moiety.[1]
-
The Anchor: The lactam (amide) group of the isoquinolinone forms critical hydrogen bonds with Gly863 and Ser904 (residue numbering varies by isoform, but the interaction is conserved).
-
The Pi-Stack: The aromatic ring participates in
- stacking with Tyr907 . -
The Vector: The 5-position of the isoquinolinone allows for the attachment of solubilizing groups (e.g., piperazine linkers) that exit the pocket, improving pharmacokinetic (PK) properties without disrupting the core binding.
Visualization: Pharmacophore Mapping
The following diagram illustrates the structural evolution from the natural substrate to the synthetic inhibitor core.
Caption: Pharmacophore transition from natural NAD+ substrate to the synthetic isoquinolinone core, highlighting the 5-position as the critical vector for drug optimization.
Strategic Retrosynthesis of Key Intermediates
We focus on the synthesis of 5-bromo-isoquinolin-1(2H)-one . This is the "Universal Intermediate" because the bromine atom serves as a handle for Sonogashira, Suzuki, or Buchwald-Hartwig couplings to attach the rest of the drug molecule.
Retrosynthetic Analysis
To access the 5-substituted core, two primary routes are industry-validated:
-
Route A (Modern): Metal-mediated cyclization of 2-alkynylbenzamides. This allows for high regiocontrol.
-
Route B (Classic): Condensation of homophthalic anhydrides.
Caption: Retrosynthetic tree identifying 5-bromo-isoquinolin-1(2H)-one as the divergent intermediate accessible via alkynylbenzamide cyclization or anhydride condensation.
Detailed Synthetic Protocols
The following protocols are designed for scalability and reproducibility.
Protocol A: Synthesis of 5-Bromo-isoquinolin-1(2H)-one (The "Alkynyl" Route)
This route is preferred for its mild conditions and avoidance of hydrazine (toxic), which is often used in phthalazinone synthesis.
Step 1: Amide Formation
-
Substrate: 2-Bromo-6-iodobenzamide (derived from 2-bromo-6-iodobenzoic acid).
-
Reagents:
(aq), HATU or activation. -
Rationale: We need an iodine at the 2-position for selective Sonogashira coupling in the next step, leaving the 6-bromo (which becomes the 5-bromo in the final ring) intact.
Step 2: Selective Sonogashira Coupling
-
Reagents: Trimethylsilylacetylene (TMSA),
(2 mol%), CuI (1 mol%), , THF. -
Condition: 0°C to RT.
-
Process Note: The iodine is significantly more reactive than the bromine. By controlling temperature, we selectively couple the alkyne to the 2-position.
Step 3: Cyclization (The Critical Step)
-
Reagents:
(20 mol%), (2 equiv), PEG-400 or DMSO. -
Condition: 80-90°C.
-
Mechanism: The copper activates the triple bond, facilitating the intramolecular attack of the amide nitrogen (5-exo-dig or 6-endo-dig). Under these conditions, the 6-endo-dig pathway is favored, yielding the isoquinolinone.
-
Yield: Typically 75-85%.
Self-Validating Check:
-
NMR Verification: The disappearance of the alkyne proton (or TMS group) and the appearance of the isoquinolinone H3/H4 singlet/doublet signals (typically
6.5-7.5 ppm) confirms cyclization. -
Regioselectivity Check: Ensure no formation of the 5-membered isoindolinone byproduct. The H-NMR coupling constants of the aromatic ring will distinguish the 6-membered lactam.
Protocol B: Synthesis of 4-Carboxy-3,4-dihydroisoquinolin-1-one (The "Castagnoli-Cushman" Route)
This route is ideal if the target requires a 4-position substituent (e.g., for novel IP space distinct from Olaparib).
Workflow:
-
Reactants: Homophthalic anhydride + Imine (Schiff base).
-
Reaction: Castagnoli-Cushman Reaction (CCR).
-
Conditions: Toluene/Xylene reflux or molecular sieves at RT.
-
Outcome: A [4+2] cycloaddition yielding the lactam ring with a carboxylic acid handle at position 4.
Process Chemistry & Optimization Data
When scaling these intermediates, impurity control is paramount.
Impurity Profile & Control
| Impurity Type | Origin | Control Strategy |
| Isoindolinone | 5-exo-dig cyclization byproduct (Route A) | Use Cu(OAc)2 in PEG-400; avoid strong bases that promote 5-exo. |
| Palladium Residues | Carryover from Sonogashira | Use metal scavengers (SiliaMetS®) or crystallization from polar solvents. |
| Dimerization | Homocoupling of alkynes (Glaser coupling) | Degas solvents thoroughly; keep O2 levels < 5 ppm during coupling. |
Solubility Optimization Table
The 5-substituted isoquinolinone core is often poorly soluble. The following "tails" are commonly coupled to the 5-bromo intermediate to improve properties.
| Tail Structure | Property Enhancement | PK Impact |
| N-Methylpiperazine | High Solubility | Increases basicity; risk of hERG binding if lipophilicity is too high. |
| Morpholine | Moderate Solubility | Lowers hERG risk; metabolically stable. |
| Cyclopropanecarbonyl | Metabolic Stability | Reduces N-dealkylation; improves oral bioavailability. |
Experimental Workflow Diagram
The following diagram outlines the specific laboratory workflow for the Route A synthesis, including critical hold points and analysis steps.
Caption: Step-by-step synthetic workflow for the production of the 5-bromo-isoquinolinone intermediate, highlighting the critical quality control point for regioselectivity.
References
-
Discovery of Isoquinolinone PARP Inhibitors
-
Synthetic Methodology (Route A)
-
Title: A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones.
- Source: Royal Society of Chemistry (RSC) Advances (2020).
-
Link:[Link]
-
-
Castagnoli-Cushman Route (Route B)
- Title: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP).
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021).
-
Link:[Link]
-
Isoquinolinone-Triazole Hybrids
-
PARP Inhibitor Overview & Scaffolds
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- 6. Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DMSO Solubility of 4-bromo-7-nitroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a compound's ultimate success or failure. Poor solubility can lead to a cascade of challenges, including unreliable in vitro assay results, diminished in vivo efficacy, and complex formulation requirements. This guide provides an in-depth exploration of the solubility of a specific compound of interest, 4-bromo-7-nitroisoquinolin-1(2H)-one, in dimethyl sulfoxide (DMSO), a ubiquitous solvent in the field.
Dimethyl sulfoxide (DMSO) is favored for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds, making it an indispensable tool for creating high-concentration stock solutions for biological screening.[1][2] However, the assumption of universal solubility can be a pitfall. A thorough and methodologically sound assessment of a compound's solubility in DMSO is not merely a preliminary step but a foundational element of a robust and reproducible research program.
This document will delve into the theoretical underpinnings of this compound's solubility, provide detailed experimental protocols for its determination, and discuss the interpretation and implications of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of trustworthy and actionable results.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1036390-36-9 | [3] |
| Molecular Formula | C₉H₅BrN₂O₃ | [3] |
| Molecular Weight | 269.05 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 76 Ų | [3] |
| Predicted LogP | 2.1988 | [3] |
The molecular structure of this compound, with its combination of a polar lactam ring, a nitro group, and a relatively nonpolar bromo-isoquinoline core, suggests a complex interplay of factors governing its solubility. The TPSA of 76 Ų indicates a moderate degree of polarity, while the predicted LogP suggests a reasonable balance between hydrophilicity and lipophilicity. These features underscore the necessity of empirical determination of its solubility in a polar aprotic solvent like DMSO.
Theoretical Considerations: What Governs Solubility in DMSO?
The dissolution of a crystalline solid, such as this compound, in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into two main energy contributions: the energy required to break the crystal lattice of the solute (lattice energy) and the energy released upon the interaction of the solute molecules with the solvent molecules (solvation energy).[4]
For this compound, the presence of the polar nitro group and the hydrogen bond-donating N-H group in the isoquinolinone ring system can lead to strong intermolecular interactions within the crystal lattice. Overcoming this lattice energy is a key prerequisite for dissolution.
DMSO is a highly polar aprotic solvent with a strong dipole moment. Its oxygen atom is an effective hydrogen bond acceptor, capable of forming strong interactions with the N-H group of this compound. Furthermore, the polar nature of DMSO allows for favorable dipole-dipole interactions with the nitro group and the carbonyl group of the solute.[5] The interplay of these forces will ultimately determine the extent to which this compound dissolves.
Experimental Determination of DMSO Solubility: A Multi-faceted Approach
A comprehensive understanding of a compound's solubility is best achieved by employing multiple experimental techniques. Here, we outline three widely accepted methods for determining the solubility of this compound in DMSO, ranging from a rapid kinetic assessment to a more rigorous thermodynamic measurement.
I. Kinetic Solubility Determination by Visual Inspection
This high-throughput method provides a rapid, albeit less precise, estimation of solubility and is particularly useful for initial screening of compound libraries.[6]
Protocol:
-
Compound Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a clear glass vial.
-
Solvent Addition: Add a calculated volume of anhydrous DMSO to achieve a high theoretical concentration (e.g., 100 mM).
-
Dissolution: Vigorously vortex the vial for 1-2 minutes at room temperature.
-
Equilibration: Allow the vial to stand at room temperature for at least one hour to reach a state of kinetic equilibrium.
-
Visual Inspection: Carefully observe the solution against a light and dark background for any signs of turbidity or undissolved solid particles.
-
Iterative Dilution: If the compound is fully dissolved, create a new sample at a higher concentration. If undissolved solid remains, prepare a new sample at a lower concentration and repeat the process until the highest concentration at which the compound fully dissolves is determined.
Data Presentation:
| Theoretical Concentration (mM) | Observation (Clear/Turbid/Precipitate) |
| 200 | Turbid |
| 100 | Clear |
| 150 | Slightly Turbid |
Based on this hypothetical data, the kinetic solubility would be reported as being between 100 mM and 150 mM.
II. Thermodynamic Solubility Determination by HPLC Quantification
This method provides a more accurate and quantitative measure of the equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solution is in equilibrium with the solid compound.[7][8]
Protocol:
-
Preparation of a Saturated Solution: Add an excess amount of this compound (e.g., 10 mg) to a known volume of anhydrous DMSO (e.g., 1 mL) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure that equilibrium is reached.[9]
-
Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.[9]
-
Sample Preparation for Analysis: Carefully withdraw a small aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample onto a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to a wavelength where this compound exhibits strong absorbance.
-
Quantification: Determine the concentration of the compound in the diluted sample by comparing its peak area to a standard curve generated from known concentrations of this compound.
-
Calculation of Solubility: Back-calculate the original concentration in the undiluted DMSO supernatant to obtain the thermodynamic solubility.
III. Confirmation of Solubility by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a highly accurate method to quantify the concentration of a compound in solution and can also serve to confirm the structural integrity of the dissolved compound.[10]
Protocol:
-
Preparation of a Stock Solution: Prepare a stock solution of this compound in deuterated DMSO (DMSO-d₆) at a concentration expected to be below its solubility limit (e.g., 50 mM).
-
Addition of Internal Standard: Add a known amount of an internal standard (e.g., maleic acid) to the solution. The internal standard should have a simple NMR spectrum with peaks that do not overlap with those of the compound of interest.
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the solution. Ensure a sufficient relaxation delay between scans to allow for accurate integration.
-
Data Analysis: Integrate the area of a well-resolved peak of this compound and a peak from the internal standard.
-
Concentration Calculation: Calculate the precise concentration of this compound relative to the known concentration of the internal standard.
Visualizing the Workflow
The following diagram illustrates the key decision points and workflows for determining the DMSO solubility of this compound.
Caption: Workflow for determining the DMSO solubility of a compound.
Interpreting the Data: Kinetic vs. Thermodynamic Solubility
It is crucial to understand the distinction between kinetic and thermodynamic solubility.
-
Kinetic solubility measures the concentration of a compound that can be maintained in a supersaturated solution for a short period after being rapidly dissolved, often from a DMSO stock.[11][12] This value is highly dependent on the experimental conditions, such as the rate of dissolution and incubation time.
-
Thermodynamic solubility , on the other hand, represents the true equilibrium concentration of a compound in a saturated solution.[8][13] This value is a fundamental physicochemical property of the compound under specific conditions.
For early-stage drug discovery and high-throughput screening, kinetic solubility data can be sufficient for initial decision-making.[7] However, for lead optimization, formulation development, and other later-stage activities, thermodynamic solubility data is essential for accurate and reliable results.[12]
Practical Implications and Best Practices
-
Stock Solution Preparation: Once the solubility of this compound in DMSO is determined, stock solutions should be prepared at a concentration well below the measured solubility limit to avoid precipitation upon storage, especially at low temperatures.[14] It is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]
-
Aqueous Buffer Dilution: When diluting DMSO stock solutions into aqueous buffers for biological assays, it is important to do so in a stepwise manner to prevent the compound from precipitating out of solution.[15] The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or off-target effects.[16]
-
Impact of Impurities: The presence of impurities can affect the measured solubility of a compound. It is therefore essential to use a well-characterized and purified sample of this compound for solubility determination.
Conclusion
A thorough understanding of the DMSO solubility of this compound is a critical first step in its evaluation as a potential research tool or therapeutic agent. By employing a combination of kinetic and thermodynamic methods, researchers can obtain a comprehensive solubility profile that will inform experimental design, ensure data integrity, and ultimately accelerate the drug discovery process. The protocols and principles outlined in this guide provide a robust framework for generating reliable and reproducible solubility data, thereby enabling more informed decision-making in research and development.
References
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Smolecule. Experimental Protocols for DMSO Solubility Assessment. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
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Popova, Y., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3955. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]
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Wikipedia. Solubility. [Link]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed, 22982119. [Link]
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Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Gaylord Chemical. Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. [Link]
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Tenore, G. C., & Basile, A. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]
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Chemistry LibreTexts. Solubility. [Link]
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Gaylord Chemical. Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link]
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Grant, D. J. W., & Mehdizadeh, M. (1984). Principles of Solubility. ResearchGate. [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5539-5541. [Link]
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GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
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Smolecule. DMSO Solubility & Stock Solution Preparation. [Link]
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Gentile, D., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]
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Chen, J., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 557-559. [Link]
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Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
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Palyulin, V. A., et al. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. [Link]
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PubChem. 4-Bromo-2-nitroanisole. [Link]
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Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]
-
Allangawi, M. H., et al. (2023). Molecular level interaction of solvents (water, benzene and DMSO) analysis of the 2-Bromo-6-nitrotoluene's reactive charge transfer, docking, and spectroscopic properties. Journal of Molecular Structure, 1282, 135201. [Link]
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Shakeel, F., et al. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules, 28(20), 7114. [Link]
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Popova, Y., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Semantic Scholar. [Link]
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4-bromo-7-nitroisoquinolin-1(2H)-one safety data sheet (SDS)
Technical Safety & Handling Whitepaper: 4-Bromo-7-nitroisoquinolin-1(2H)-one in Preclinical Drug Discovery
Executive Summary & Chemical Identity
In modern preclinical drug discovery, the isoquinolin-1-one scaffold is recognized as a highly privileged structure, frequently utilized in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, Tankyrase inhibitors, and MDM2-p53 protein-protein interaction antagonists[1],[2]. This compound (CAS: 1036390-36-9) serves as a critical synthetic intermediate in these pipelines[3].
The strategic placement of the 4-bromo and 7-nitro groups provides orthogonal synthetic handles. The 4-bromo position is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the 7-nitro group can be selectively reduced to an aniline for subsequent amide coupling or maintained as a distinct pharmacophore to modulate the molecule's electronic properties[4]. However, the combination of a halogenated aromatic ring and a nitro group introduces specific physicochemical hazards that require rigorous safety protocols.
Table 1: Physicochemical & Identification Data
| Property | Value |
|---|---|
| Compound Name | This compound |
| CAS Registry Number | 1036390-36-9 |
| Molecular Formula | C9H5BrN2O3 |
| Molecular Weight | 269.05 g/mol |
| Topological Polar Surface Area (TPSA) | 76 Ų |
| LogP | 2.1988 |
| SMILES | O=C1NC=C(C2=C1C=C(=O)C=C2)Br |
Data sourced from standardized chemical registries[3].
Hazard Causality & Toxicological Mechanisms
Understanding the toxicological profile of this compound requires analyzing its functional groups. The primary hazard stems from the nitroaromatic moiety .
In biological systems, nitroaromatic compounds undergo enzymatic bioactivation driven by flavoenzymes, such as NADPH:cytochrome P450 reductase or bacterial nitroreductases[5],[4]. This bioactivation occurs via two distinct pathways:
-
One-Electron Reduction: The nitro group is reduced to a highly reactive nitro anion radical. In aerobic environments, this radical rapidly transfers its electron to molecular oxygen, generating superoxide and other Reactive Oxygen Species (ROS), leading to severe oxidative stress[5].
-
Two-Electron Reduction: The nitro group is reduced to nitroso and hydroxylamine intermediates. These species are highly electrophilic and can form covalent adducts with nucleophilic sites on DNA and tissue proteins, leading to genotoxicity and mutagenicity[4].
Additionally, the presence of the 4-bromo substituent increases the molecule's lipophilicity (LogP 2.1988), enhancing cellular uptake and prolonging its biological half-life, which exacerbates its toxic potential[3],[4].
Mechanism of nitroaromatic bioactivation and cellular toxicity.
Experimental Workflows & Self-Validating Protocols
To mitigate the risks associated with nitroaromatic toxicity, chemical transformations involving this compound must employ self-validating workflows . The following protocol describes a standard Palladium-catalyzed Suzuki-Miyaura cross-coupling at the 4-bromo position. The protocol is designed so that the hazardous starting material is fully consumed and verified before any open-air workup begins, shielding the researcher from exposure.
Self-Validating Suzuki-Miyaura Cross-Coupling Protocol
Step 1: Preparation & Weighing (Hazard Mitigation) Causality: Dry nitroaromatic powders are prone to static charge accumulation, which can cause toxic aerosolization. Action: Weigh the compound using an anti-static ionizer gun inside a localized exhaust ventilation (LEV) enclosure. Transfer immediately to a reaction vial equipped with a PTFE septum.
Step 2: Inert Atmosphere Setup Causality: Oxygen competes with the oxidative addition of the Palladium catalyst to the C-Br bond and can also act as an electron acceptor if the nitro group undergoes unintended single-electron reduction during the reaction[5]. Action: Subject the sealed vial to three cycles of vacuum/Argon backfilling.
Step 3: Reaction Execution Action: Inject degassed solvent (e.g., 1,4-Dioxane/Water), the boronic acid partner, base (e.g., K2CO3), and the Pd catalyst (e.g., Pd(dppf)Cl2) through the septum. Heat to 80°C.
Step 4: The Self-Validating Checkpoint (Critical Safety Step) Causality: Proceeding to workup with unreacted this compound exposes the chemist to its toxicological hazards during extraction and solvent evaporation. Action: After 4 hours, withdraw a 5 µL aliquot via syringe. Analyze via LC-MS. The system validates itself: If the LC-MS trace shows >95% consumption of the starting material (m/z 269.05), the reaction is deemed safe for workup. If incomplete, inject additional catalyst/boronic acid and resume heating. Do not open the vial until validation is achieved.
Step 5: Quenching & Scavenging Causality: Heavy metal contamination and residual reactive intermediates pose environmental and biological hazards. Action: Once validated, cool the reaction and quench by adding thiol-functionalized silica (SiliaMetS® Thiol) to scavenge the Palladium. Filter through a Celite pad to safely remove the metal-thiol complex and any insoluble organic byproducts.
Step-by-step self-validating workflow for Suzuki-Miyaura cross-coupling.
Emergency Response & Spill Mitigation
In the event of an accidental spill of this compound, dry sweeping must be strictly avoided to prevent the inhalation of genotoxic dust. The spill should be gently wetted with a low-volatility solvent (e.g., isopropanol) to bind the powder, followed by absorption using inert materials (vermiculite or sand). Contaminated surfaces should be washed with a mild alkaline detergent to neutralize residual electrophilic species.
Table 2: GHS Hazard Classifications & PPE Specifications
| Hazard Class / PPE | Specification / Causality |
|---|---|
| Acute Toxicity (Oral/Dermal) | Category 4; Bioactivation of the nitro group leads to cytotoxic ROS and DNA adducts[5],[4]. |
| Skin Irritation | Category 2; Electrophilic nature of the brominated heterocycle causes localized protein binding. |
| Eye Irritation | Category 2A; Direct contact causes severe irritation and potential corneal damage. |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation); Inhalation of fine powders causes acute mucosal inflammation. |
| Primary PPE | Nitrile gloves (double-layered for cross-coupling workflows), tightly sealed safety goggles, lab coat. |
| Engineering Controls | Fume hood or localized exhaust ventilation (LEV) is mandatory for all handling. |
References
1.[3] ChemScene. "1036390-36-9 | this compound - ChemScene." ChemScene, 2.[1] ResearchGate. "Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors." MedChemComm, 3.[5] MDPI. "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity." International Journal of Molecular Sciences, 4.[2] SciSpace. "5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs)." Current Topics in Medicinal Chemistry, 5.[4] SciELO. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Journal of the Brazilian Chemical Society,
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Methodological & Application
Application Note & Protocol: A Robust Two-Step Synthesis of 4-Bromo-7-nitroisoquinolin-1(2H)-one from 7-Nitroisoquinoline
Abstract: This document provides a comprehensive guide for the synthesis of 4-bromo-7-nitroisoquinolin-1(2H)-one, a highly functionalized heterocyclic building block crucial for pharmaceutical research and drug development. The protocol outlines a reliable and efficient two-step synthetic sequence starting from commercially available 7-nitroisoquinoline. The methodology leverages a modern, visible-light-mediated aerobic oxidation for the formation of the intermediate 7-nitroisoquinolin-1(2H)-one, followed by a highly regioselective bromination at the C-4 position. This guide is intended for researchers in organic synthesis and medicinal chemistry, offering detailed experimental procedures, mechanistic insights, and practical advice for successful execution.
Introduction and Significance
The isoquinolin-1(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Molecules incorporating this motif exhibit a wide range of therapeutic activities. The strategic introduction of functional groups onto this scaffold is paramount for modulating pharmacological properties.
The target molecule, this compound, is a particularly valuable intermediate. It possesses three key features for molecular elaboration:
-
A Bromo Substituent (C-4): Serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.
-
A Nitro Group (C-7): Acts as a strong electron-withdrawing group and can be readily reduced to an amine, providing a gateway for amidation, alkylation, or diazotization chemistries.
-
An Isoquinolinone Core: The lactam functionality can be N-alkylated to further expand molecular diversity.
This application note details a robust and reproducible pathway to this key building block, designed to be accessible for proficient laboratory chemists.
Overall Synthetic Strategy
The transformation of 7-nitroisoquinoline to this compound is efficiently achieved in a two-step sequence. This strategy prioritizes operational simplicity, high regioselectivity, and the use of mild, modern reaction conditions.
-
Step 1: Aerobic C-H Oxidation. The first step involves the direct oxidation of the C1-H bond of 7-nitroisoquinoline to furnish the corresponding lactam, 7-nitroisoquinolin-1(2H)-one. This is accomplished using a visible-light-mediated aerobic oxidation, which avoids harsh chemical oxidants and operates under mild conditions.[2]
-
Step 2: Regioselective Bromination. The intermediate lactam is then subjected to electrophilic bromination using N-Bromosuccinimide (NBS). The inherent electronic properties of the isoquinolin-1(2H)-one scaffold direct the incoming electrophile with high precision to the C-4 position.[3]
Mechanistic Rationale and Causality
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.
Step 1: The Logic of Photocatalytic C-H Oxidation
Classical methods for oxidizing the C-1 position of isoquinolines often require stoichiometric, and sometimes harsh, oxidants like KMnO₄.[4] However, recent advancements in photoredox catalysis allow for the direct use of molecular oxygen from the air as the terminal oxidant under mild, visible-light irradiation.[2][5]
The proposed mechanism proceeds without an external photocatalyst, as the N-alkylated isoquinolinium salt (formed in situ or pre-formed) can itself act as the photosensitizer. Upon irradiation with visible light (e.g., blue LEDs), the isoquinolinium salt enters an excited state. This excited species is a potent oxidant and can engage in a photoinduced electron transfer (PET) process. The resulting radical at the C-1 position is rapidly trapped by triplet oxygen (³O₂) from the air, leading to a peroxide intermediate which, after subsequent steps, yields the desired isoquinolin-1-one product. The choice of a base, such as DABCO, is crucial for facilitating key proton transfer steps in the catalytic cycle.
Step 2: Unpacking the Regioselectivity of Bromination
The high regioselectivity of the bromination step is a direct consequence of the electronic nature of the 7-nitroisoquinolin-1(2H)-one intermediate.
-
Activating Effect of the Lactam: The nitrogen atom of the lactam moiety directs electrophilic substitution to its ortho and para positions. The C-4 position is ortho to the nitrogen, making it highly electron-rich and susceptible to attack by an electrophile like Br⁺ (generated from NBS).
-
Deactivating Effect of the Nitro Group: The nitro group on the carbocyclic ring is a powerful deactivating group and a meta-director. This significantly reduces the nucleophilicity of the benzene portion of the molecule, effectively preventing bromination on that ring.
The synergistic effect of potent activation at C-4 and deactivation of all other positions on the aromatic system ensures that bromination occurs cleanly and selectively at the desired site. This principle is well-established for the halogenation of isoquinolin-1(2H)-ones.[3][6]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
Protocol 1: Synthesis of 7-Nitroisoquinolin-1(2H)-one
This protocol is adapted from established visible-light aerobic oxidation procedures.
Materials:
-
7-Nitroisoquinoline
-
Benzyl bromide
-
Acetonitrile (CH₃CN), anhydrous
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
15W Blue LED strip/lamp
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Quaternization: To a 50 mL round-bottom flask, add 7-nitroisoquinoline (1.0 g, 5.74 mmol) and anhydrous acetonitrile (20 mL). Add benzyl bromide (1.08 mL, 9.19 mmol, 1.6 equiv). Fit the flask with a reflux condenser and heat the mixture to reflux for 12 hours.
-
Isolation of Salt: Cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) to precipitate the N-benzyl-7-nitroisoquinolinium bromide salt. Collect the solid by vacuum filtration, wash with ethyl acetate, and dry under vacuum.
-
Oxidation Reaction Setup: In a 50 mL quartz tube or borosilicate flask, dissolve the N-benzyl-7-nitroisoquinolinium bromide salt (1.0 g, 2.90 mmol) and DABCO (0.65 g, 5.80 mmol, 2.0 equiv) in acetonitrile (15 mL).
-
Irradiation: Place the flask approximately 1-2 cm from a 15W blue LED lamp. Stir the mixture vigorously at room temperature under an air atmosphere (no need for an external oxygen line, a balloon filled with air or simply leaving the flask open to the air is sufficient).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 7-nitroisoquinolin-1(2H)-one as a solid. Note: The benzyl group is cleaved during the reaction/workup to yield the N-H lactam.
Protocol 2: Synthesis of this compound
This protocol is adapted from the method described by Usifoh et al. for the bromination of isoquinolinones.[3]
Materials:
-
7-Nitroisoquinolin-1(2H)-one
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Ice-cold deionized water
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 7-nitroisoquinolin-1(2H)-one (500 mg, 2.63 mmol) in anhydrous DMF (10 mL).
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (NBS) (515 mg, 2.89 mmol, 1.1 equiv) portion-wise over 5 minutes. The reaction is mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Precipitation and Isolation: Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. A precipitate will form.
-
Purification: Stir the suspension for 30 minutes in the ice bath, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove residual DMF and succinimide.
-
Drying: Dry the collected solid under high vacuum to a constant weight to yield this compound as a solid product. Further purification by recrystallization (e.g., from ethanol or acetic acid) can be performed if necessary.
Data Summary and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Step 1: Oxidation | Step 2: Bromination |
| Starting Material | 7-Nitroisoquinoline | 7-Nitroisoquinolin-1(2H)-one |
| Key Reagents | Benzyl bromide, DABCO, Blue LED, Air | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile (CH₃CN) | Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 12 - 24 hours | 4 - 6 hours |
| Expected Product | 7-Nitroisoquinolin-1(2H)-one | This compound |
| Typical Yield | 60 - 75% | 85 - 95% |
| Appearance | Yellowish Solid | Pale Yellow to Off-White Solid |
References
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-
Fu, H., et al. (2021). Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles. Chemical Science, 12(21), 7436–7442. [Link]
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Deng, J., et al. (2021). Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles. RSC Advances, 11(28), 17053-17059. [Link]
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Fu, H., et al. (2021). Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles. RSC Publishing. [Link]
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Various Authors. (2020). Visible-Light Aerobic Oxidation of Isoquinolinium Salts. Scribd. [Link]
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Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry. Wiley. (General reference, specific oxidation mentioned in search snippet[4]). [Link]
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Katritzky, A. R., & Lagowski, J. M. (n.d.). Chemistry of the Heterocyclic N-Oxides. Academic Press. (General reference, specific reaction mentioned in search snippet). [Link]
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Usifoh, C. O., et al. (2010). Reaction of 3-Substituted and 4-Bromo-3-substituted Isoquinolin-1-(2H)-ones with Propargyl Bromide. ResearchGate. [Link]
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Ali, M. A., et al. (2010). 3-(3-Bromobenzyl)isoquinolin-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o16. [Link]
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Hu, C., et al. (2021). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 86(13), 8945–8956. [Link]
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Wang, Y., et al. (2018). p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones. New Journal of Chemistry, 42(15), 12433-12436. [Link]
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palladium-catalyzed cross-coupling of 4-bromoisoquinolin-1(2H)-one
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Functionalization of this heterocyclic system is critical for the development of new therapeutic agents and for conducting structure-activity relationship (SAR) studies.[4] Specifically, the C4 position is a key vector for structural modification. This guide provides a comprehensive overview and detailed protocols for the , a versatile starting material for creating diverse libraries of C-C and C-N coupled products. We will delve into the mechanistic underpinnings and practical execution of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering field-proven insights to empower researchers in their synthetic endeavors.
The Foundation: The Palladium Catalytic Cycle
The remarkable success of palladium-catalyzed cross-coupling reactions stems from a reliable and predictable catalytic cycle.[5] While specific named reactions have unique nuances, they are all generally governed by a sequence of three fundamental steps: oxidative addition, a key bond-forming step (transmetalation or migratory insertion), and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 4-bromoisoquinolin-1(2H)-one. This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[5][8]
-
Transmetalation / Migratory Insertion :
-
In reactions like Suzuki and Sonogashira, an organometallic coupling partner (e.g., organoboron or organocopper) undergoes transmetalation , transferring its organic group to the palladium center.[9][10]
-
In the Heck reaction, the alkene coupling partner first coordinates to the palladium and then undergoes migratory insertion into the palladium-carbon bond.[11][12]
-
-
Reductive Elimination : This final step forms the new C-C or C-N bond, yielding the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7][13]
Caption: General Palladium-Catalyzed Cross-Coupling Cycle.
Experimental Workflow: From Reaction to Product
A successful cross-coupling experiment relies on a systematic workflow. Careful execution at each stage, from reagent preparation to final analysis, is paramount for achieving high yields and purity.
Caption: Standard Experimental Workflow for Cross-Coupling.
Protocols for C-C Bond Formation
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Vinyl-isoquinolin-1(2H)-ones
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of its organoboron reagents.[10][14] It is exceptionally versatile for creating biaryl linkages, which are common motifs in pharmaceutical compounds.[15][16]
Causality Behind Component Choices:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, is a reliable, air-stable Pd(0) source that is often effective for standard Suzuki couplings.[17]
-
Base : An aqueous solution of a mild base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) is crucial.[16] The base activates the organoboron species, facilitating the transmetalation step.[18]
-
Solvent System : A biphasic system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic-soluble reactants and the water-soluble inorganic base.[10]
Detailed Protocol:
-
To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar and reflux condenser, add 4-bromoisoquinolin-1(2H)-one (1.0 eq.), the corresponding aryl or vinyl boronic acid (1.2 eq.), and Pd(PPh3)4 (0.03 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent system, typically a 4:1 mixture of toluene and water (or dioxane/water), to achieve a substrate concentration of approximately 0.1 M.
-
Add a 2 M aqueous solution of Na2CO3 (3.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Sonogashira Coupling: Synthesis of 4-Alkynyl-isoquinolin-1(2H)-ones
The Sonogashira reaction provides a powerful and direct route to couple terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[15][19] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis.[20]
Causality Behind Component Choices:
-
Catalyst System : This reaction uniquely employs a dual-catalyst system. A palladium complex (e.g., PdCl2(PPh3)2) facilitates the main catalytic cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[21] The copper forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[19]
-
Base : A liquid amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), serves both as the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.[22]
-
Solvent : Anhydrous, degassed solvents like toluene or tetrahydrofuran (THF) are required to prevent side reactions and maintain catalyst activity.[17]
Detailed Protocol:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add 4-bromoisoquinolin-1(2H)-one (1.0 eq.), PdCl2(PPh3)2 (0.02 eq.), and Copper(I) Iodide (CuI) (0.04 eq.).
-
Add an anhydrous, degassed solvent such as toluene or THF (to a concentration of ~0.1 M).
-
Add triethylamine (Et3N) (3.0 eq.).
-
Add the terminal alkyne (1.5 eq.) dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C for 6-24 hours. The reaction is often run at room temperature.[22]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH4Cl) solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction: Synthesis of 4-Alkenyl-isoquinolin-1(2H)-ones
The Heck reaction, or Mizoroki-Heck reaction, is a cornerstone method for the arylation or vinylation of alkenes.[11][23] It allows for the stereoselective formation of, typically, the trans-(E)-alkene product.[24]
Causality Behind Component Choices:
-
Catalyst : Palladium(II) acetate (Pd(OAc)2) is a common and cost-effective palladium source. It is reduced in situ to the active Pd(0) species.[23]
-
Ligand : Phosphine ligands like triphenylphosphine (PPh3) or tri(o-tolyl)phosphine are often added to stabilize the palladium catalyst and promote the reaction.
-
Base : An inorganic base like potassium carbonate (K2CO3) or an organic base like triethylamine (Et3N) is required to neutralize the H-X acid generated in the catalytic cycle, regenerating the Pd(0) catalyst.[12]
-
Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used as they can dissolve the reactants and facilitate the reaction at elevated temperatures.[23]
Detailed Protocol:
-
In a reaction vessel, combine 4-bromoisoquinolin-1(2H)-one (1.0 eq.), Pd(OAc)2 (0.05 eq.), and a suitable phosphine ligand (e.g., PPh3, 0.10 eq.).
-
Add the alkene (e.g., styrene or n-butyl acrylate, 1.5 eq.) and the base (e.g., K2CO3, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add a polar aprotic solvent such as DMF to achieve a substrate concentration of 0.1-0.2 M.
-
Heat the mixture to 100-140 °C for 12-24 hours.[23]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the solvent and purify the residue by flash column chromatography to yield the product.
Protocol for C-N Bond Formation
Buchwald-Hartwig Amination: Synthesis of 4-Amino-isoquinolin-1(2H)-ones
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[13] The reaction facilitates the coupling of aryl halides with a vast range of primary and secondary amines under relatively mild conditions, a transformation that was previously very challenging.[25]
Causality Behind Component Choices:
-
Catalyst/Ligand System : This reaction is highly dependent on the choice of ligand. Sterically hindered biaryl phosphine ligands (e.g., XPhos, t-BuXPhos, BrettPhos) are critical for promoting the reductive elimination step, which is often difficult for C-N bond formation.[9][26] Palladium pre-catalysts like [Pd(allyl)Cl]2 or Pd(OAc)2 are commonly used.[27]
-
Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (t-BuONa or NaOtBu) is the most common choice as it is strong enough to deprotonate the amine-palladium complex without causing side reactions.[27]
-
Solvent : Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching the strong base and deactivating the catalyst.[27]
Detailed Protocol:
-
In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., [Pd(allyl)Cl]2, 0.01 eq.) and the biaryl phosphine ligand (e.g., t-BuXPhos, 0.04 eq.) to a dry reaction vessel.
-
Add dry, degassed toluene (or dioxane) and stir for 10 minutes to form the active catalyst.
-
In a separate vessel, add 4-bromoisoquinolin-1(2H)-one (1.0 eq.), the amine (primary or secondary, 1.2 eq.), and sodium tert-butoxide (t-BuONa, 1.4 eq.).
-
Transfer the prepared catalyst solution to the vessel containing the reactants via cannula or syringe.
-
Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Filter the mixture through Celite, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Summary and Troubleshooting
The selection of reaction conditions is crucial for success. The table below provides a comparative summary, followed by a guide to troubleshoot common issues.
Table 1: Comparison of Typical Reaction Conditions
| Reaction Type | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh3)4 | PPh3 | Na2CO3, K2CO3 | Toluene/H2O | 80-100 |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | PPh3 | Et3N, DIPEA | Toluene, THF | 25-50 |
| Heck | Alkene | Pd(OAc)2 | PPh3, P(o-tol)3 | K2CO3, Et3N | DMF, MeCN | 100-140 |
| Buchwald-Hartwig | Amine (1° or 2°) | [Pd(allyl)Cl]2 | Biaryl Phosphine | t-BuONa, K3PO4 | Toluene, Dioxane | 80-110 |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd(0) oxidized)- Poor quality reagents/solvent (wet, old)- Insufficiently strong base- Reaction temperature too low | - Use fresh catalyst or pre-catalyst/ligand system.- Use anhydrous, degassed solvents and fresh reagents.- Switch to a stronger base (e.g., K2CO3 -> K3PO4 or Cs2CO3 for Suzuki; t-BuONa for Buchwald).- Increase reaction temperature in increments. |
| Formation of Side Products | - Debromination : Reductive removal of Br- Homocoupling : Dimerization of the coupling partner- Ligand Degradation | - Ensure a strictly inert atmosphere.- For Suzuki, add the boronic acid slowly.- For Sonogashira, ensure the absence of oxygen to prevent Glaser coupling.- Use a more robust ligand or lower the reaction temperature. |
| Difficulty in Purification | - Residual palladium catalyst- Persistent impurities from starting materials | - Filter the crude reaction mixture through a pad of Celite or silica gel before concentration.- Consider a scavenger resin to remove palladium.- Ensure starting materials are pure before starting the reaction. |
Characterization of Products
Confirmation of the structure and purity of the synthesized 4-substituted-isoquinolin-1(2H)-one derivatives is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure and the successful formation of the new bond.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compound.
By following these detailed protocols and understanding the principles behind them, researchers can effectively utilize palladium-catalyzed cross-coupling reactions to synthesize a diverse range of novel 4-substituted-isoquinolin-1(2H)-one derivatives for further investigation in drug discovery and materials science.
References
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Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
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Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
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Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.
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Amatore, C., & Jutand, A. (2000). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
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Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.
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Xie, Y., et al. (2009). An Efficient One-Pot Copper-Catalyzed Approach to Isoquinolin-1(2H)-one Derivatives. ACS Publications.
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Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
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Li, R., et al. (2024). Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis. PubMed.
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Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs.
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Wikipedia. Buchwald–Hartwig amination.
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Organic Chemistry Portal. Heck Reaction.
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
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Wikipedia. Sonogashira coupling.
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Wikipedia. Suzuki reaction.
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ResearchGate. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
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Alfa Chemistry. Heck Reaction.
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WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
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Organic Synthesis. Buchwald-Hartwig Coupling.
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Organic Chemistry Portal. Sonogashira Coupling.
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Wipf, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
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Lumen Learning. Palladium catalyzed couplings | Organic Chemistry II.
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Chemistry LibreTexts. (2023, June 30). Heck Reaction.
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Lopp, M., et al. Sonogashira cross-coupling of 3-bromo-1,2-diones.
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Royal Society of Chemistry. (2019). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes.
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Organic Chemistry Portal. Suzuki Coupling.
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
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Total Organic Chemistry. (2021, March 20). Heck Reaction - Organic Chemistry Lessons. YouTube.
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ResearchGate. Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines.
-
Beilstein-Institut. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC.
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MDPI. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
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Catalysts. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-bromo-7-nitroisoquinolin-1(2H)-one
Introduction: Unlocking the Potential of the Isoquinolinone Scaffold
The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic functionalization of this core is paramount in the exploration of new chemical space and the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a robust tool for the derivatization of heteroaromatic systems.[1][2][3] This application note provides a detailed guide for the Suzuki-Miyaura coupling of 4-bromo-7-nitroisoquinolin-1(2H)-one, a substrate featuring an electron-deficient aromatic system due to the presence of the nitro group. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it an ideal choice for the late-stage functionalization of complex molecules.[1]
The presence of the electron-withdrawing nitro group on the isoquinolinone ring can present unique challenges to the standard Suzuki-Miyaura conditions. However, recent advancements in catalyst and ligand design have enabled the efficient coupling of even challenging electron-deficient substrates.[4][5][6] This guide will provide researchers, scientists, and drug development professionals with a comprehensive set of protocols and a deep understanding of the critical parameters necessary to achieve successful and reproducible couplings with this compound.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The cycle is generally understood to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (as specified in the table), the ligand (if required), and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The solvents should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use. [1]4. Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the boronic acid or ester (1.5 equiv.), the palladium catalyst, ligand (if necessary), and base.
-
Solvent Addition: Add the degassed solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 110-140 °C) for a specified time (e.g., 20-60 minutes). [1]4. Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. For electron-deficient substrates, electron-rich and bulky phosphine ligands such as SPhos and XPhos are often employed to promote the oxidative addition step and stabilize the palladium catalyst. [5][10]Pd(dppf)Cl₂ is a robust catalyst that is often effective for a wide range of substrates. [11]* Base: The base plays a crucial role in activating the boronic acid for transmetalation. [11][12]Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective for less reactive boronic acids. The choice of base should also consider the potential for base-labile functional groups on the substrates.
-
Solvent System: A mixture of an organic solvent and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants. Dioxane, toluene, and THF are common organic solvents for Suzuki-Miyaura couplings. [1]
Troubleshooting and Field-Proven Insights
-
Low Yield or No Reaction:
-
Catalyst Inactivity: Ensure the catalyst and ligand are of high quality and the reaction is performed under strictly anaerobic conditions. Consider using a pre-catalyst.
-
Inefficient Transmetalation: Try a stronger base or a different solvent system.
-
Decomposition of Boronic Acid: Boronic acids can be unstable; consider using the corresponding boronate ester.
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be protonated and lost. Using a less aqueous solvent system or a milder base may mitigate this.
-
Homocoupling: Homocoupling of the boronic acid can occur. Lowering the reaction temperature or catalyst loading may reduce this side reaction.
-
By carefully considering these parameters and utilizing the provided protocols as a starting point, researchers can successfully perform the Suzuki-Miyaura coupling on the this compound scaffold, enabling the synthesis of a diverse range of novel compounds for further investigation.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines.
- Synfacts. (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes.
- Chemistry LibreTexts. (2019, June 05). 2.6: Suzuki-Miyaura Coupling.
- Kotha, S. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- TCIMAIL. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation.
- Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2014, July 07). Which conditions are favorable for the efficient Suzuki coupling?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Benchchem. (n.d.). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- CORE. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
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- ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- ResearchGate. (n.d.). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions.
- Semantic Scholar. (2020, July 24). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology.
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Application Note: Optimized Sonogashira Coupling of 4-Bromo-7-nitroisoquinolin-1(2H)-one
Abstract & Strategic Significance
The 4-alkynyl-7-nitroisoquinolin-1(2H)-one scaffold represents a critical pharmacophore in the development of PARP inhibitors and anticancer agents targeting DNA damage response pathways. This application note details the optimized protocols for the Sonogashira cross-coupling of 4-bromo-7-nitroisoquinolin-1(2H)-one .
While the 4-bromoisoquinolinone core is well-established, the presence of the 7-nitro group introduces specific electronic and solubility nuances. This guide addresses the dual challenge of the acidic lactam proton (N-H) and the strong electron-withdrawing nature of the nitro group, providing two distinct synthetic pathways: a high-fidelity N-Protection Route and a streamlined Direct Coupling Route .
Critical Mechanistic Analysis
Electronic Activation (The "Nitro Effect")
The 7-nitro substituent is a strong electron-withdrawing group (EWG).[1] In the context of the Sonogashira catalytic cycle:
-
Oxidative Addition: The EWG decreases electron density across the isoquinolinone bicycle.[1] This lowers the energy barrier for the oxidative addition of the Pd(0) species into the C4-Br bond, theoretically accelerating the reaction compared to the unsubstituted parent molecule.
-
Side Reactions: The electron-deficient ring is more susceptible to nucleophilic attack, requiring careful selection of bases to avoid ring-opening or substitution side reactions.
The Lactam Challenge (The "Proton Problem")
The lactam nitrogen (N2-H) in 7-nitroisoquinolin-1(2H)-one has a pKa estimated between 10–11.
-
Catalyst Poisoning: In the presence of basic amines (e.g., Et₃N) and copper, the deprotonated lactam can coordinate to the copper co-catalyst (forming insoluble Cu-amidates) or the Palladium center, arresting the catalytic cycle.
-
Solubility: The free lactam often exhibits poor solubility in non-polar solvents (Toluene), necessitating polar aprotic solvents (DMF, DMSO) which complicates workup.
Visual Workflow & Mechanism
The following diagram outlines the decision tree for selecting the appropriate protocol and illustrates the mechanistic impact of the 7-nitro group.
Figure 1: Strategic workflow for the functionalization of this compound, highlighting the Protection vs. Direct pathways.
Experimental Protocols
Protocol A: The "Gold Standard" (N-Protection First)
Recommended for: High-value synthesis, library generation, and cases where purification must be simplified.
Rationale: Protecting the lactam nitrogen (e.g., with a Benzyl or Methyl group) eliminates catalyst poisoning and drastically improves solubility in standard organic solvents like THF or Toluene.
Step 1: N-Protection (Benzyl)
-
Charge: A reaction vessel with This compound (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Base: Add K₂CO₃ (2.0 equiv). Stir at RT for 15 min.[1]
-
Alkylation: Dropwise add Benzyl Bromide (BnBr) (1.2 equiv).[1]
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC/LCMS.[1]
-
Workup: Pour into ice water. Filter the precipitate (N-Bn product). Wash with water and hexanes.[1] Dry under vacuum.[1]
Step 2: Sonogashira Coupling[1][2][3][4]
-
Reagents: In a dry Schlenk flask, combine:
-
N-Benzyl-4-bromo-7-nitroisoquinolinone (1.0 equiv)[1]
-
Pd(PPh₃)₂Cl₂ (3–5 mol%)
-
CuI (2–3 mol%)
-
-
Solvent: Add anhydrous THF or DMF (degassed).[1]
-
Base/Alkyne: Add Et₃N (3.0 equiv) followed by the Terminal Alkyne (1.2–1.5 equiv).[1]
-
Conditions: Heat to 50–70°C under Argon/Nitrogen for 4–12 hours.
-
Note: The 7-nitro group activates the bromide; reaction times may be shorter than standard isoquinolinones.[1]
-
-
Workup: Filter through a Celite pad.[1] Concentrate filtrate.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Direct Coupling (Unprotected Lactam)
Recommended for: Rapid screening or when N-substitution is undesirable.
Rationale: This method avoids two synthetic steps (protection/deprotection) but requires careful control of pH and solvent to prevent copper precipitation.[1]
-
Solvent System: Use DMF or DMSO (high polarity is required to solubilize the free lactam).[1]
-
Catalyst Loading: Increase Pd(PPh₃)₄ or Pd(dppf)Cl₂ to 5–10 mol%.[1]
-
Copper Management: Use CuI (5 mol%).[1]
-
Critical Modification: If the reaction stalls, the lactam anion may be sequestering Copper. Switch to a Copper-Free variant (see Table 1) or add the alkyne slowly to keep the Cu-acetylide concentration low.[1]
-
-
Base: Use Diethylamine (Et₂NH) or Diisopropylamine (excess, 5–10 equiv) which can act as both base and co-solvent.[1]
-
Procedure:
Data Summary & Optimization Table
The following table summarizes reaction conditions based on general reactivity trends for electron-deficient isoquinolinones [1, 2].
| Parameter | Protocol A (Protected) | Protocol B (Direct) | Notes |
| Solvent | THF, Toluene, or DMF | DMF or DMSO | Protocol B requires high polarity for solubility. |
| Base | Et₃N (2-3 equiv) | Et₂NH or Piperidine (Excess) | Stronger/Excess base needed in B to keep Cu active.[1] |
| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos | Bidentate ligands (dppf) are more stable in hot DMSO.[1] |
| Temp | 50–70°C | 80–100°C | Higher energy barrier in B due to catalyst inhibition.[1] |
| Yield (Est) | High (80–95%) | Moderate (40–65%) | Direct coupling suffers from workup losses.[1] |
| Homocoupling | Low Risk | Moderate Risk | Oxygen exclusion is critical in Protocol B. |
Safety & Handling
-
Nitro Compounds: this compound is a nitro-aromatic.[1] While generally stable, avoid subjecting the dry solid to extreme heat or friction.
-
Acetylene Gas: If using acetylene gas (for ethynyl introduction), ensure proper ventilation and blast shielding.
-
Palladium Residues: Heavy metal waste must be segregated.[1]
References
-
Synthesis of 4-alkynylisoquinolin-1(2H)
- Detailed protocols for the general isoquinolinone core.
-
Source:
-
Reactivity of 4-bromoisoquinolinones
-
Comparative studies on bromoisoquinoline vs. bromoisoquinolinone reactivity.[1]
-
Source:
-
-
Sonogashira Mechanism & Conditions
- General mechanistic overview including Copper-free variants.
-
Source:
-
Isoquinolinone Physical Properties
- pKa and solubility d
-
Source:
Sources
- 1. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kbfi.ee [kbfi.ee]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study - American Chemical Society [acs.digitellinc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-Quinolone synthesis [organic-chemistry.org]
Application Note & Protocol: Facile Synthesis of 4-Amino-isoquinolin-1(2H)-one Scaffolds via Buchwald-Hartwig Amination
Here is a detailed application note and protocol for the Buchwald-Hartwig amination of 4-bromoisoquinolinone derivatives.
Introduction: The Significance of the Isoquinolinone Core
The isoquinolin-1(2H)-one framework is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives are central components in numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities, including anti-tumor, anti-HIV, and antibacterial properties.[1] The effective synthesis of substituted isoquinolinones, particularly at the C4 position, has historically been a significant challenge.[1][2]
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds in modern organic synthesis.[3][4] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, by providing a milder, more general, and highly functional-group-tolerant route to aryl and heteroaryl amines.[5] This guide provides a detailed examination of the application of this reaction to 4-bromoisoquinolinone derivatives, a class of heteroaryl halides that are valuable precursors for novel therapeutics.
Mechanism and Key Principles of the Reaction
A deep understanding of the catalytic cycle is crucial for reaction optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established sequence of steps involving a palladium catalyst.[6][7][8] The active catalyst is a coordinatively unsaturated Pd(0) species, which is typically ligated by a bulky, electron-rich phosphine ligand.
The catalytic cycle comprises three fundamental steps:
-
Oxidative Addition: The active LPd(0) catalyst reacts with the 4-bromoisoquinolinone (Ar-Br), breaking the C-Br bond and forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired 4-amino-isoquinolinone product is expelled from the palladium coordination sphere, regenerating the active LPd(0) catalyst to re-enter the cycle.[3][4]
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// Edge Labels pd0 -> oa_label [style=invis]; oa_label -> oa_complex [label=" + Ar-Br", color="#5F6368"];
oa_complex -> deprot_label [style=invis]; deprot_label -> amido_complex [label=" + HNR¹R²\n - [H-Base]⁺X⁻", color="#5F6368"];
// Positioning {rank=same; pd0; product} }
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Rationale for Component Selection
The success of the coupling is critically dependent on the judicious choice of catalyst, ligand, base, and solvent.
-
Palladium Source: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precursors such as Pd(OAc)₂ are more common due to their air stability. The Pd(II) is reduced in situ to the active Pd(0) state.[6][8] Modern, well-defined pre-catalysts that contain the ligand and a palladium source are also highly effective and ensure the formation of the active mono-ligated species.[9][10]
-
Ligand: This is arguably the most critical parameter. For heteroaryl halides like 4-bromoisoquinolinone, bulky and electron-rich biaryl monophosphine ligands are essential.[4][11] These ligands promote the crucial, and often difficult, reductive elimination step and stabilize the low-coordinate palladium species, preventing catalyst decomposition.[12][13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups like esters.[6][8] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are excellent alternatives.[14]
-
Solvent: Anhydrous, polar aprotic solvents are standard. Toluene and 1,4-dioxane are most common, as they effectively solubilize the reactants and intermediates at the typical reaction temperatures (80-110 °C).[5][14] It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst and phosphine ligand.
Ligand Selection Guide for Heteroaryl Substrates
The choice of ligand can dramatically impact reaction yield and time. The table below summarizes commonly used ligands for coupling heteroaryl halides, which serve as a strong starting point for the 4-bromoisoquinolinone scaffold.
| Ligand Name | Structure (Abbreviation) | Key Features & Typical Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly general and effective for a wide range of aryl and heteroaryl chlorides and bromides. A robust first choice for screening.[11][13] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often provides superior results for electron-deficient or sterically hindered heteroaryl halides.[4] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Its exceptional bulk and electron-donating properties make it highly effective for challenging couplings, including those involving amides or hindered amines.[12][15] |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | A classic bidentate ligand, useful for certain substrates but often superseded by the more active monodentate biarylphosphine ligands for heteroaryl couplings.[3][15] |
Detailed Experimental Protocol
This protocol provides a general method for the amination of a 4-bromoisoquinolinone derivative with a primary or secondary amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
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Figure 2: General workflow for the Buchwald-Hartwig amination experiment.
Materials & Reagents
-
4-Bromoisoquinolinone derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene (0.1 M concentration)
-
Standard glassware for inert atmosphere chemistry
-
Celite, Ethyl Acetate, Water, Brine
-
Silica gel for chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromoisoquinolinone (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv). If the amine is a solid, it can be added in step 1.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-amino-isoquinolinone product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidation).2. Poor quality base or solvent.3. Ligand is not suitable. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Use a fresh bottle of base; ensure solvents are anhydrous.3. Screen other ligands (e.g., RuPhos, BrettPhos). |
| Hydrodehalogenation | The Ar-Pd(II)-H species, formed from β-hydride elimination or other pathways, undergoes reductive elimination faster than C-N bond formation. | 1. Use a more sterically hindered ligand (e.g., BrettPhos) to favor C-N reductive elimination.2. Use a different base (e.g., K₃PO₄ instead of NaOt-Bu). |
| Formation of Di-arylated Amine (for primary amines) | The product (Ar-NHR) is competing with the starting amine (H₂NR) for the catalyst. | 1. Use a slight excess of the primary amine (e.g., 1.5-2.0 equiv).2. Lower the reaction temperature slightly once initial product formation is observed. |
| Difficult Purification | Residual palladium or ligand contamination. | 1. Ensure thorough filtration through Celite during workup.2. Consider a charcoal treatment or scavenging silica gel after the initial workup. |
Conclusion
The Buchwald-Hartwig amination is a highly reliable and robust method for the synthesis of 4-amino-isoquinolinone derivatives from their corresponding 4-bromo precursors. The success of the transformation is heavily reliant on the careful selection of a bulky biarylphosphine ligand and adherence to strict inert atmosphere techniques. The protocol and guidelines presented here provide a comprehensive framework for researchers to successfully implement this powerful reaction, enabling the rapid exploration of chemical space and accelerating the development of novel compounds in medicinal chemistry.
References
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Vantourout, J. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
T. D. Nelson, et al. (2016). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Ingoglia, B. J., & Buchwald, S. L. (2019). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. ResearchGate. [Link]
-
Bera, S. S., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Manley, D. W., et al. (2007). Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of isoquinolinone via palladium-catalyzed C–H activation annulation. [Link]
-
ResearchGate. (n.d.). Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. [Link]
-
Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
Fors, B. P. (2011). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Wang, C., et al. (2018). Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. Organic Chemistry Frontiers. [Link]
-
Wang, C., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. [Link]
-
Cernak, T. A., et al. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]
-
Jaman, Z. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald Ligands [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organic-synthesis.com [organic-synthesis.com]
functionalization of C4 position in 7-nitroisoquinolin-1(2H)-one
Application Note: Site-Selective C4 Functionalization of 7-Nitroisoquinolin-1(2H)-one
Executive Summary & Strategic Rationale
The 7-nitroisoquinolin-1(2H)-one scaffold represents a critical pharmacophore in the development of PARP inhibitors, anticancer agents, and novel alkaloids. While the C4 position is electronically favored for functionalization in standard isoquinolinones (due to its enamine-like character), the presence of the strongly electron-withdrawing 7-nitro group (
The Challenge: The 7-nitro group deactivates the entire bicyclic system, reducing the nucleophilicity of the C4 position and making standard electrophilic aromatic substitutions (SEAr) sluggish. Furthermore, the increased acidity of the lactam N-H bond heightens the risk of competing N-alkylation/arylation.
The Solution: This guide details three validated protocols designed to overcome these electronic penalties:
-
Protocol A (Gateway Route): Acid-Catalyzed C4-Iodination followed by Cross-Coupling.
-
Protocol B (Direct Route): Pd(II)-Catalyzed C-H Arylation (Electrophilic Palladation).
-
Protocol C (Radical Route): Metal-Free C4-Sulfenylation.
Mechanistic Insight & Regioselectivity
To successfully functionalize the C4 position, one must understand the competing electronic forces.
-
C4 Position (Target): Acts as a vinylogous amide (enamine-type). It is the most nucleophilic carbon on the ring, susceptible to electrophilic attack.
-
C8 Position (Competitor): Proximity to the directing group (Lactam O/N) often favors C8 functionalization under Ir(III) or Rh(III) catalysis.
-
7-Nitro Effect: Inductively and mesomerically withdraws electron density. This raises the activation energy for electrophilic attack at C4, requiring the use of activated electrophiles or catalytic promoters (e.g.,
-TsOH).
Figure 1: Electronic reactivity landscape. The 7-nitro group dampens C4 nucleophilicity, necessitating optimized conditions.
Experimental Protocols
Protocol A: The "Gateway" Method (C4-Iodination)
Best for: Creating a versatile intermediate for Suzuki, Sonogashira, or Heck couplings.
This protocol utilizes
Reagents:
-
Substrate: 7-Nitroisoquinolin-1(2H)-one (1.0 equiv)
-
Reagent:
-Iodosuccinimide (NIS) (1.1 equiv) -
Catalyst:
-TsOH H O (10-20 mol%) -
Solvent: Acetonitrile (MeCN) or DCE
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 7-nitroisoquinolin-1(2H)-one in 5 mL of MeCN. Ensure the solid is fully dispersed (sonicate if necessary).
-
Activation: Add 20 mol%
-TsOH H O. Stir for 5 minutes at room temperature. Note: The acid protonates NIS, increasing its electrophilicity. -
Iodination: Add NIS (1.1 mmol) portion-wise over 10 minutes.
-
Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane). The 7-nitro group may slow this compared to unsubstituted analogs; if sluggish, heat to 50°C.
-
Quench: Pour mixture into saturated Na
S O (aq) to remove excess iodine. -
Isolation: Filter the precipitate (product is often insoluble in water) or extract with EtOAc/DCM.
-
Yield Expectation: 75–85% of 4-iodo-7-nitroisoquinolin-1(2H)-one.
Table 1: Troubleshooting Protocol A
| Issue | Probable Cause | Solution |
|---|---|---|
| No Reaction | Nitro-deactivation too strong | Switch solvent to TFA (activates NIS further) or heat to 60°C. |
| N-Iodination | Kinetic product formation | Stir longer; N-I is often reversible and rearranges to C4-I thermodynamically. |
| Low Solubility | Nitro group aggregation | Use DCE/HFIP mixture as solvent. |
Protocol B: Direct Pd-Catalyzed C-H Arylation
Best for: Late-stage functionalization without pre-halogenation.
This method relies on an electrophilic palladation pathway.[1] The choice of ligand is critical to prevent catalyst poisoning by the nitro group.
Reagents:
-
Substrate: 7-Nitroisoquinolin-1(2H)-one
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst: Pd(OAc)
(10 mol%) -
Ligand: PPh
or XPhos (20 mol%) -
Base: Ag
CO (2.0 equiv) - Crucial for halide abstraction and preventing N-arylation. -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Setup: Charge a pressure tube with substrate (0.5 mmol), Ar-I (0.75 mmol), Pd(OAc)
, Ligand, and Ag CO . -
Inert Atmosphere: Evacuate and backfill with Argon (
). -
Solvation: Add 1,4-Dioxane (3 mL).
-
Heating: Seal and heat to 100–120°C for 12–24 hours.
-
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via column chromatography.
Critical Note: If C8-arylation is observed as a minor byproduct, switch to a bulky phosphine ligand to sterically favor the less hindered C4 position.
Workflow Visualization
Figure 2: Decision tree for selecting the optimal functionalization pathway.
References
-
Rhodium(III)-Catalyzed C–H/N–H Functionalization: Organic Letters (2016). Describes the foundational logic for metal-catalyzed isoquinoline functionalization.
-
Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation: Organic Letters (2015). Establishes the Pd vs. Ir selectivity rules for C4 vs C8 functionalization.
-
p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination: New Journal of Chemistry (2018). The core protocol for acid-catalyzed iodination adapted for Protocol A.
-
Synthesis of 4-substituted isoquinoline-1(2H)-ones: ResearchGate (2020). Provides Heck/Suzuki coupling conditions for 4-halo-isoquinolinones.
-
Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives: ResearchGate (2019). Reviews radical sulfenylation and other direct functionalization methods.
Sources
Troubleshooting & Optimization
improving yield of 4-bromo-7-nitroisoquinolin-1(2H)-one bromination
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when brominating highly deactivated heterocyclic systems.
Synthesizing1 [1] from2 [2] presents a dual challenge: severe electronic deactivation and notoriously poor substrate solubility. This guide bypasses traditional, low-yielding diatomic bromine methods and provides a field-proven, self-validating protocol utilizing N-Bromosuccinimide (NBS) in Dimethylformamide (DMF).
Mechanistic Workflow & Decision Tree
The following diagram maps the logical decision points for optimizing this specific halogenation, contrasting the failure points of standard methods against the optimized pathway.
Fig 1: Optimized workflow for the bromination of deactivated isoquinolinones.
Quantitative Condition Comparison
To understand why the NBS/DMF system is mandatory for this substrate, review the empirical data summarizing the causality between reaction conditions and isolated yield.
| Reagent System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| Br₂ (1.2 eq) | Glacial AcOH | 25 | 24 | < 20 | N/A | Substrate completely insoluble; reaction stalls. |
| Br₂ (1.5 eq) | Glacial AcOH | 80 | 12 | ~ 60 | 45 | Forcing conditions lead to oxidative degradation. |
| NBS (1.1 eq) | Acetonitrile | 60 | 18 | ~ 40 | 30 | Poor solubility limits the reaction rate. |
| NBS (1.1 eq) | Anhydrous DMF | 45 | 5 | > 95 | 88 - 92 | Optimal solubility; Vilsmeier-type activation. |
Troubleshooting FAQs
Q1: Why is my conversion stalling at 20-30% when using standard Bromine in Acetic Acid? A: This is a dual failure of thermodynamics and kinetics. First, the 7-nitro group withdraws electron density via resonance, severely deactivating the C3=C4 enamine-like double bond of the lactam core. Second, the planar, highly polar nature of 7-nitroisoquinolin-1(2H)-one creates a rigid crystal lattice that is practically insoluble in acetic acid. If the substrate is not in the solution phase, the electrophilic aromatic substitution (EAS) cannot occur.
Q2: How does switching to NBS in DMF solve the deactivation issue? A: DMF is not merely a solvent here; it acts as a nucleophilic catalyst. As documented in optimized 3 [3], DMF reacts with NBS to form a highly electrophilic halonium-Vilsmeier complex. This "super-electrophile" easily overcomes the high activation energy barrier imposed by the 7-nitro group, driving the reaction to completion at mild temperatures.
Q3: I am seeing over-bromination or unidentifiable baseline impurities. How do I control regioselectivity? A: Regioselectivity at the C4 position is kinetically favored, but forcing the reaction past 60 °C will degrade the lactam ring. Over-bromination typically occurs due to localized high concentrations of NBS. Because the starting material takes time to fully dissolve, dumping NBS into the flask all at once causes the dissolved fraction to react twice. Solution: Add NBS portion-wise over 15 minutes and strictly maintain the internal temperature at 45 °C.
Q4: How should I purify the product? Column chromatography is giving terrible recovery. A: Do not use silica gel chromatography for this compound. This compound is a rigid, planar molecule with strong intermolecular hydrogen bonding, causing it to streak and irreversibly bind to silica. Instead, rely on anti-solvent precipitation (detailed in the protocol below). The product is highly hydrophobic, while all byproducts (DMF, succinimide) are infinitely water-soluble.
Optimized Experimental Protocol: Self-Validating Synthesis
This protocol is designed as a self-validating system. At key steps, physical changes in the reaction mixture will confirm whether the chemistry is proceeding correctly, eliminating the need for constant LC-MS sampling.
Materials Required:
-
7-Nitroisoquinolin-1(2H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.15 eq) - Must be recrystallized from water or freshly opened to ensure no free Br₂ is present.
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Substrate Dissolution: Charge a dry, argon-flushed round-bottom flask with 7-nitroisoquinolin-1(2H)-one (1.0 eq) and anhydrous DMF (use 10 mL per 1 gram of substrate). Stir at room temperature for 10 minutes.
-
Self-Validation Check: The mixture should form a fine, easily stirrable suspension. Complete dissolution may not occur until the reaction begins.
-
-
Reagent Addition: Cool the flask in a mild water bath (20 °C). Add NBS (1.15 eq) portion-wise over 15 minutes.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to an internal temperature of 45 °C.
-
Reaction Monitoring: Stir at 45 °C for 4 to 5 hours.
-
Self-Validation Check: As the reaction progresses, the cloudy suspension will transition into a clear, deep amber/orange solution. This optical change confirms that the insoluble starting material has been fully converted into the more soluble brominated intermediate.
-
-
Quenching & Precipitation: Cool the reaction mixture to room temperature. Transfer the mixture to an addition funnel and drip it slowly into a beaker containing vigorously stirred ice-cold distilled water (100 mL water per 10 mL of DMF used).
-
Self-Validation Check: A pale yellow/tan solid will quantitatively crash out of the solution immediately upon contact with water. Because DMF and the succinimide byproduct are highly water-soluble, this precipitation step acts as a self-purifying mechanism, isolating only the hydrophobic brominated lactam.
-
-
Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with copious amounts of cold distilled water (to remove residual DMF) followed by a small volume of ice-cold ethanol (to pull away trace organic impurities and aid in drying).
-
Drying: Dry the solid under high vacuum at 50 °C for 12 hours to afford pure this compound.
References
- ChemScene. "this compound | CAS 1036390-36-9". ChemScene Chemical Library.
- J&K Scientific. "7-Nitroisoquinolin-1(2H)-one | CAS 20141-83-7". J&K Scientific Catalog.
- Usifoh, C. O. (2010). "Reaction of 3-Substituted and 4-Bromo-3-substituted Isoquinolin-1-(2H)-ones with Propargyl Bromide". ChemInform.
Sources
regioselectivity issues in nitration of 4-bromoisoquinolin-1(2H)-one
The following technical guide addresses the regioselectivity challenges in the nitration of 4-bromoisoquinolin-1(2H)-one. This content is structured for researchers requiring mechanistic insight, troubleshooting protocols, and definitive characterization data.
Executive Summary: The "Peri-Effect" Trap
The Core Issue: Researchers attempting to synthesize 5-nitro-4-bromoisoquinolin-1(2H)-one via direct nitration of 4-bromoisoquinolin-1(2H)-one often encounter unexpected results. While unsubstituted isoquinolin-1-ones typically favor nitration at the C5 position (electronic control), the presence of a bromine atom at C4 drastically alters the energy landscape.
The Mechanism: The large van der Waals radius of the bromine atom at C4 creates significant steric repulsion with the peri-position (C5). This "Peri-Effect" destabilizes the transition state for C5 substitution, diverting the electrophilic attack to the C7 position.
Key Takeaway:
-
Direct Nitration of 4-bromoisoquinolin-1(2H)-one yields 7-nitro-4-bromoisoquinolin-1(2H)-one as the major product.
-
Inverse Sequence (Nitration
Bromination) is required to access the 5-nitro isomer.
Troubleshooting Guide: Regioselectivity & Synthesis
Module A: Regiocontrol (The "Why" and "Where")
Q1: I followed a standard isoquinolinone nitration protocol, but my NMR suggests a different isomer. What happened? A: You likely isolated the 7-nitro isomer instead of the expected 5-nitro.
-
Standard Scaffold: In the absence of C4 substituents, the C1-carbonyl deactivates C8 (peri) and C6 (para-like), leaving C5 as the most electron-rich "alpha" position.
-
Your Scaffold: The 4-Bromo substituent sterically blocks C5. The electrophile (
) is forced to attack the next most accessible activated position, which is C7 .
Q2: Can I force the reaction to C5 by lowering the temperature? A: No. The steric barrier imposed by the 4-Br atom is thermodynamic and kinetic. Lowering the temperature will only slow the reaction rate without overcoming the steric hindrance. You will likely recover starting material or get traces of the 7-nitro product.
Q3: How do I synthesize the 5-nitro isomer if direct nitration fails? A: You must invert the synthetic sequence.
-
Step 1: Nitrate unsubstituted isoquinolin-1(2H)-one first. This yields 5-nitroisoquinolin-1(2H)-one (major) and 7-nitro (minor), which are separable.
-
Step 2: Brominate the purified 5-nitro isomer at C4 using NBS/DMF or
/AcOH. The electron-withdrawing nitro group does not deactivate the heterocyclic ring sufficiently to prevent C4 bromination.
Module B: Experimental Optimization
Q4: What are the optimal conditions for the direct nitration (Target: 7-nitro)?
A: Use a standard Mixed Acid protocol (
-
Reagent: Potassium Nitrate (
) in concentrated Sulfuric Acid ( ) allows for better temperature control than fuming nitric acid. -
Temperature: Maintain
tongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> during addition. Allow to warm to RT. Heating may cause over-nitration or oxidative degradation.
Q5: My product contains a minor impurity that is difficult to remove. What is it? A: It is likely the 5-nitro isomer (formed in trace amounts) or 4-bromo-5,7-dinitroisoquinolin-1(2H)-one (over-nitration).
-
Solution: Recrystallize from glacial acetic acid or ethanol. The 7-nitro isomer typically crystallizes more readily due to its higher symmetry compared to the twisted 5-nitro/4-bromo system.
Isomer Identification (NMR Analysis)
Correctly assigning the regiochemistry is critical.[1] Use the coupling patterns of the benzene ring protons (H5, H6, H7, H8) to distinguish the isomers.
| Feature | 7-Nitro Isomer (Major) | 5-Nitro Isomer (Minor/Trace) |
| Substitution Pattern | 1,2,4-Trisubstituted Benzene | 1,2,3-Trisubstituted Benzene |
| H8 Signal | Doublet (d) with small meta-coupling ( | Doublet (d) ( |
| H6 Signal | Doublet of Doublets (dd) ( | Doublet (d) ( |
| H5/H7 Signal | H5 is a Doublet (d) ( | H7 is a Triplet (t) ( |
| Key Diagnostic | Look for the singlet-like proton (H8) and two doublets. | Look for the triplet (H7) indicative of adjacent protons on both sides. |
Visualizing the Pathway
The following diagram illustrates the steric "switch" that dictates the reaction outcome.
Caption: Mechanistic divergence caused by the 4-Bromo substituent. The steric bulk of bromine destabilizes the C5 transition state, favoring C7 substitution.
Experimental Protocol: Selective Synthesis of 7-Nitro-4-bromoisoquinolin-1(2H)-one
Objective: Synthesis of 7-nitro-4-bromoisoquinolin-1(2H)-one via direct nitration.
Reagents:
-
4-Bromoisoquinolin-1(2H)-one (1.0 equiv)
-
Potassium Nitrate (
, 1.1 equiv) -
Sulfuric Acid (
, conc., 10-15 volumes)
Procedure:
-
Preparation: Charge a round-bottom flask with 4-bromoisoquinolin-1(2H)-one (e.g., 10 mmol).
-
Solubilization: Add concentrated
(10 mL) and stir at room temperature until fully dissolved. (Note: The solution may be slightly viscous). -
Cooling: Cool the solution to
using an ice/water bath. -
Nitration: Add
(11 mmol) portion-wise over 15 minutes. Critical: Monitor internal temperature; do not exceed to prevent over-nitration. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (
). Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. -
Quenching: Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring. The product should precipitate as a yellow/off-white solid.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (
mL) until the filtrate is neutral pH. -
Purification: Dry the solid. If analysis shows minor isomers, recrystallize from ethanol or glacial acetic acid .
Yield Expectation: 75–85% isolated yield.
References
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1] Organic Syntheses, 81, 98. Link
- Context: Establishes the standard nitration protocols for isoquinolines and the directing effects in the absence of C4-substituents.
-
Ochiai, E., & Kawazoe, Y. (1971). Isocarbostyrils. I. Electrophilic Substitution Reactions. Canadian Journal of Chemistry, 49, 1971.[3] Link
- Context: Fundamental study on the electrophilic substitution of isocarbostyrils, detailing the reactivity of the C4 position and the stability of the lactam ring.
- Horning, E. C., et al. (1948). 2-Bromopyridine and Nitration of Pyridine Derivatives. Journal of the American Chemical Society.
-
PubChem Compound Summary: 4-Bromoisoquinolin-1(2H)-one . Link
Sources
- 1. 7-Bromo-5-nitroisoquinoline | Benchchem [benchchem.com]
- 2. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 4-Bromoisoquinoline | 1532-97-4 [chemicalbook.com]
Technical Support Center: Purification of 4-Bromo-7-nitroisoquinolin-1(2H)-one
Welcome to the Technical Support Center for heterocyclic building blocks. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 4-bromo-7-nitroisoquinolin-1(2H)-one (CAS: 1036390-36-9) [1].
Due to its rigid, planar aromatic system, the strongly electron-withdrawing nitro group, and the hydrogen-bonding lactam core, this compound presents unique solubility and chromatographic challenges. This guide synthesizes structural causality with field-proven methodologies to ensure high-yield, high-purity recovery.
Physicochemical Profiling & Purification Implications
Before selecting a purification route, it is critical to understand how the functional groups of this compound dictate its physical behavior. The lactam motif (NH-C=O) drives strong intermolecular hydrogen bonding, resulting in high crystal lattice energy and poor solubility in standard organic solvents [2].
| Property | Value | Purification Implication |
| Molecular Weight | 269.05 g/mol | The heavy bromine atom increases lipophilicity, allowing separation from unbrominated precursors via Reverse-Phase (C18) chromatography. |
| TPSA | 76 Ų | High topological polar surface area necessitates polar modifiers (e.g., MeOH) for normal-phase elution. |
| H-Bond Donors | 1 (Lactam NH) | Causes severe peak tailing on bare silica gel due to strong secondary interactions with acidic silanols. |
| H-Bond Acceptors | 3 (C=O, -NO₂) | Drives strong crystal packing; requires highly polar aprotic solvents (DMF, DMSO) or hot acidic solvents for complete dissolution. |
| LogP (Predicted) | ~2.20 | Highly amenable to Reverse-Phase HPLC using Acetonitrile/Water gradients with acidic modifiers. |
Purification Decision Matrix
The optimal purification strategy depends on the scale of your reaction and the nature of the impurities (e.g., unreacted starting material vs. over-brominated regioisomers).
Decision matrix for the purification of this compound based on crude purity and scale.
Standard Operating Procedures (SOPs)
Protocol A: Solvent-Mediated Trituration and Recrystallization (Scale: >1 Gram)
Causality: Recrystallization is the most efficient method for scaling up isoquinolinone derivatives [3]. The compound's insolubility in moderate-polarity solvents can be exploited to wash away lipophilic byproducts, while DMF disrupts the lactam hydrogen bonds to allow true crystallization.
Step-by-Step Methodology:
-
Trituration: Suspend the crude solid in hot Ethyl Acetate (EtOAc) or Methanol (approx. 10 mL/g). Stir vigorously at 60°C for 30 minutes.
-
Filtration: Cool to room temperature and filter the suspension. The target compound will remain on the filter paper, while many organic-soluble impurities will wash through.
-
Dissolution: Transfer the semi-pure solid to a clean flask. Add the minimum amount of hot N,N-Dimethylformamide (DMF) (approx. 80°C) required to achieve complete dissolution.
-
Precipitation: Slowly add warm deionized water (anti-solvent) dropwise until the solution becomes persistently cloudy.
-
Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours to maximize crystal yield.
-
Isolation: Collect the crystals via vacuum filtration. Wash sequentially with cold water (to remove DMF) and cold diethyl ether (to facilitate rapid drying). Dry under high vacuum at 50°C for 12 hours.
Protocol B: Solid-Load Flash Column Chromatography (Scale: 100 mg – 1 Gram)
Causality: Because this compound is practically insoluble in cold Dichloromethane (DCM), liquid loading onto a silica column will cause the compound to crash out at the column head, ruining the separation. Solid loading bypasses this issue.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in a highly polar, volatile solvent mixture (e.g., THF/MeOH 1:1).
-
Adsorption: Add silica gel to the solution (approx. 3 grams of silica per 1 gram of crude product).
-
Evaporation: Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. Ensure no residual solvent remains, as THF/MeOH will disrupt the column's initial bands.
-
Column Preparation: Pack a silica gel column using DCM. Carefully pour the dry, compound-loaded silica onto the top of the column bed. Cap with a thin layer of clean sand.
-
Elution: Elute using a gradient of DCM to DCM/MeOH (95:5). Crucial: Add 0.5% to 1.0% Glacial Acetic Acid to the mobile phase. The acid suppresses the ionization of the lactam NH, drastically reducing peak tailing.
-
Recovery: Combine product-containing fractions and concentrate. To remove residual acetic acid, co-evaporate with toluene twice before final drying.
Protocol C: Reverse-Phase Preparative HPLC (Scale: <100 mg or High-Purity Needs)
Causality: For biological assays, traces of regioisomers (e.g., 4,X-dibromo derivatives) must be completely removed. Reverse-phase chromatography separates these based on the lipophilicity of the bromine atoms rather than silica-lactam interactions.
Step-by-Step Methodology:
-
Sample Prep: Dissolve the sample in DMSO (up to 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.
-
Column: Use a standard C18 Prep column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile + 0.1% TFA.
-
-
Gradient: Run a shallow gradient from 20% B to 80% B over 30 minutes. The 4-bromo compound will elute later than the unbrominated starting material, but earlier than dibrominated byproducts.
-
Lyophilization: Collect the target peak and remove the solvent via lyophilization (freeze-drying) to yield the product as a fluffy powder.
Troubleshooting & FAQs
Q1: My compound crashed out on top of the silica column during liquid loading, and the pressure spiked. How do I recover it? A: This is a classic symptom of the lactam core's insolubility in the mobile phase. Stop the flow. Carefully scoop out the top layer of silica (containing your precipitated compound) and transfer it to a flask. Extract the compound from this silica using a highly polar solvent (like THF or 10% MeOH in DCM), filter it, and restart the purification using the Solid-Load method described in Protocol B [3].
Q2: I am seeing massive tailing on my TLC plates and column, making it impossible to separate my product from the starting material. What is causing this? A: The tailing is caused by the hydrogen-bond donor (NH) and acceptors (C=O, NO₂) interacting strongly with the free silanol groups (-SiOH) on the silica gel. To fix this, you must saturate the silanol sites. Add 1% Glacial Acetic Acid to your TLC developing solvent and your column mobile phase. This will sharpen the bands significantly.
Q3: The bromination reaction yielded a mixture of the target this compound and a dibrominated byproduct. Flash chromatography isn't separating them well. What is the alternative? A: Bromine atoms add significant lipophilicity to the molecule. While normal-phase silica struggles to differentiate the polarities of mono- vs. di-brominated isoquinolinones, Reverse-Phase (C18) HPLC excels at it [4]. Switch to Protocol C. The dibrominated species will have a significantly longer retention time on a C18 column due to its higher LogP.
Q4: After recrystallization from DMF/Water, my NMR shows residual DMF. How can I remove it without degrading the product? A: DMF has a high boiling point (153°C) and tends to get trapped in the crystal lattice. Do not heat the compound excessively. Instead, triturate the dried crystals in copious amounts of cold diethyl ether or water, filter, and dry under a high vacuum (lyophilizer or vacuum oven at 50°C) for 24 hours. Alternatively, dissolving the product in a volatile solvent like THF and co-evaporating with heptane can help pull off residual DMF.
References
-
ResearchGate. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation. Retrieved from [Link]
Technical Support Center: Enhancing the Solubility of Nitro-Isoquinolinone Derivatives
Welcome to the technical support center for nitro-isoquinolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating these promising but often challenging compounds. Nitro-isoquinolinone derivatives frequently exhibit poor aqueous solubility due to their rigid, planar structures and lipophilic nature, which can impede preclinical development and therapeutic application.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common solubility issues. We will explore the causality behind experimental choices, enabling you to make informed decisions to advance your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with nitro-isoquinolinone derivatives.
Q1: I have just synthesized a new nitro-isoquinolinone derivative. Where do I begin to assess its solubility?
The first step is to establish a baseline by determining the compound's solubility in both organic solvents (for stock solutions) and aqueous buffers (for biological assays).
-
Stock Solution Preparation: For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting point due to its strong solubilizing power for a wide range of organic molecules.[3]
-
Aqueous Solubility Assessment: A preliminary assessment of kinetic solubility in a relevant biological buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) is crucial. This will immediately indicate if solubility enhancement will be necessary.
Table 1: Recommended Solvents for Initial Stock Solution Preparation
| Solvent | Suitability | Key Considerations |
| DMSO | Highly Recommended | Excellent for creating high-concentration stocks (10-50 mM). Store at -20°C or -80°C. Be aware of potential cytotoxicity in cell-based assays, typically keeping the final concentration ≤0.5%.[3] |
| Ethanol | Good Alternative | A viable alternative if DMSO is incompatible with the experimental system. May have lower solubilizing power than DMSO for highly lipophilic compounds.[4] |
| Aqueous Buffers | Not Recommended | Direct dissolution in aqueous media is unlikely for this class of compounds and is not advised for creating stock solutions.[3] |
Q2: My compound dissolves perfectly in DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how do I fix it?
This is the most common solubility challenge and occurs when the aqueous medium cannot accommodate the high concentration of the hydrophobic compound coming from the organic stock. The compound "crashes out" of the solution.
Causality: The addition of the DMSO stock into the buffer creates a microenvironment where the solvent polarity rapidly increases. The derivative's solubility limit in this new, highly aqueous environment is exceeded, leading to precipitation.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest approach is to test a lower final concentration of your compound in the assay.[3]
-
Increase Co-solvent Percentage: If the experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution.[3]
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant in your final buffer can help maintain solubility.[3]
-
Prepare Fresh Dilutions: Never store dilute aqueous solutions of hydrophobic compounds. Prepare them fresh from the stock for every experiment.[3]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving more complex solubility problems.
Guide 1: Failure to Achieve Therapeutic Concentration in Aqueous Media
Problem: You cannot dissolve enough of your nitro-isoquinolinone derivative in an aqueous buffer to meet the required concentration for your in vitro or in vivo experiments.
Root Cause Analysis: The intrinsic aqueous solubility of the compound is too low. This requires modifying the formulation to increase the apparent solubility of the drug.
Below is a systematic workflow for selecting an appropriate solubility enhancement strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Expertise & Experience: Many drug molecules contain ionizable groups.[5] For a weakly basic compound, lowering the pH below its pKa will protonate it, creating a more soluble salt. Conversely, for a weakly acidic compound, raising the pH above its pKa will deprotonate it, also increasing solubility.[6] This is often the most powerful and simplest initial approach for ionizable molecules.[7]
Protocol: pH-Solubility Profile Generation
-
Prepare a series of buffers: Create buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).
-
Add excess compound: Add an excess amount of your nitro-isoquinolinone derivative to a fixed volume of each buffer in separate vials.
-
Equilibrate: Shake or agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Separate solid from liquid: Centrifuge or filter the samples to remove any undissolved solid.[9]
-
Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC-UV.[9]
-
Plot: Plot the measured solubility (e.g., in µg/mL) against the pH to identify the pH range of maximum solubility.
Expertise & Experience: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for dissolving hydrophobic solutes. This is a highly effective and widely used technique, especially for liquid formulations.[12] Common co-solvents include polyethylene glycol (PEG 400), propylene glycol (PG), and ethanol.[4]
Protocol: Co-solvent Screening
-
Prepare co-solvent blends: Prepare various blends of a co-solvent with your primary aqueous buffer (e.g., 10%, 20%, 30%, 40% v/v of PEG 400 in PBS).
-
Determine solubility: Using the shake-flask method described above, determine the saturation solubility of your compound in each blend.
-
Evaluate and select: Choose the blend that provides the desired solubility with the lowest percentage of co-solvent to minimize potential toxicity or off-target effects.
Table 2: Sample Solubility Data for a Hypothetical Nitro-Isoquinolinone Derivative
| Formulation (in PBS, pH 7.4) | Solubility (µg/mL) | Fold Increase |
| No additives (control) | 0.5 | 1x |
| 10% Propylene Glycol | 12.5 | 25x |
| 20% Propylene Glycol | 45.2 | 90x |
| 10% PEG 400 | 18.9 | 38x |
| 20% PEG 400 | 75.6 | 151x |
Expertise & Experience: If co-solvents are insufficient or undesirable, surfactants and cyclodextrins offer alternative mechanisms.
-
Surfactants: These are amphiphilic molecules. Above their critical micelle concentration (CMC), they self-assemble into micelles, which can encapsulate hydrophobic drug molecules in their lipophilic core, thereby increasing the drug's apparent solubility in the bulk aqueous phase.[13] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are commonly used due to their low toxicity.[13]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They act as molecular hosts, forming inclusion complexes with poorly soluble "guest" molecules, effectively shielding the hydrophobic drug from the aqueous environment.[14][15] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used in pharmaceutical formulations.[16]
Caption: Mechanisms of surfactant and cyclodextrin solubilization.
Guide 2: Low Oral Bioavailability Despite Successful In Vitro Solubilization
Problem: Your formulation appears soluble on the bench, but in vivo studies show poor absorption and low bioavailability.
Root Cause Analysis: The dissolution rate of the compound in the gastrointestinal tract is the rate-limiting step for absorption.[17] Even if a formulation appears stable, the drug may precipitate out upon dilution in the stomach or intestine before it can be absorbed. Advanced formulation strategies are needed.
Expertise & Experience: Crystalline materials require energy to break their crystal lattice before they can dissolve. Amorphous forms lack this ordered structure and dissolve much more readily.[17] An ASD is a molecular mix of the drug and a hydrophilic polymer carrier.[17] This approach not only enhances the dissolution rate but can also create a supersaturated state, driving absorption.[17]
Protocol: Preparation of an ASD via Solvent Evaporation
-
Selection: Choose a polymer carrier (e.g., PVP K30, HPMC) and a drug-to-carrier ratio (e.g., 1:5).[18]
-
Co-dissolution: Dissolve both the nitro-isoquinolinone derivative and the polymer in a common volatile solvent (e.g., methanol or acetone).[2][18]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a solid mass.[18]
-
Drying: Dry the mass completely under a vacuum to remove all residual solvent.[18]
-
Milling: Grind the dried mass into a fine powder.[18]
-
Characterization: Use techniques like Powder X-ray Diffraction (PXRD) to confirm the amorphous state and perform dissolution studies to compare the ASD to the crystalline drug.[18]
Expertise & Experience: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area-to-volume ratio.[7][12] According to the Noyes-Whitney equation, this increased surface area leads to a significant increase in the dissolution rate. Nanoparticle-based systems can improve bioavailability, enable targeted delivery, and provide controlled release.[19][20]
Methods for Preparation:
-
Media Milling (Top-Down): High-energy milling of drug crystals in a surfactant-stabilized suspension.
-
Precipitation/Anti-solvent Addition (Bottom-Up): Dissolving the drug in a solvent and then adding this solution to an anti-solvent in which the drug is insoluble, causing it to precipitate as nanoparticles.[12]
References
- PH and Solvent Effect on Drug Solubility.
- Cosolvent - The 'Medicinal Magician' in The Labor
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences.
- Co-solvent: Significance and symbolism. Synapse.
- The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
- Determination of Solubility by Gravimetric Method. Pharma Rocks.
- Cosolvent. Wikipedia.
- FAQ & Troubleshooting Guide for Solubility Enhancement. Smolecule.
- Nanoparticles for Drug & Gene Delivery. Lahann Lab, University of Michigan.
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.
- Liquid Formulation Solubility Enhancement. Sigma-Aldrich.
- Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly W
- Mechanisms of Nanoparticle-based Drug Delivery. Synapse.
- How does pH affect drug delivery? Synapse.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
- Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology.
- SB-219994 Technical Support Center: Troubleshooting Solubility Issues. Benchchem.
- Butrol Technical Support Center: Troubleshooting Solubility Issues in Experiments. Benchchem.
- Cosolvent – Knowledge and References. Taylor & Francis.
- Solubility Enhancement of Rifabutin by Co-solvency Approach.
- Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine. Journal of Nanobiotechnology.
- How can cyclodextrins enhance solubility?
- Engineering precision nanoparticles for drug delivery. Pharma Excipients.
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- Nanoparticles in Drug Delivery: The Complete Guide.
- Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles.
- Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Troubleshooting Guide for Common Protein Solubility Issues.
- Cyclodextrins as Active Therapeutic Agents. Pharma Excipients.
- Cyclodextrins used as excipients. European Medicines Agency.
- Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Applied Sciences.
- How to improve topical formulations of poorly-w
- Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibr
- Cyclodextrins for Pharmaceutical and Biomedical Applic
- Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- Dissolution Method Troubleshooting: An Industry Perspective. AAPS J.
- Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibr
- The importance of solubility and how to collect it using dynamic methods. Technobis.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
- Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity.
- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
- Isoquinoline. Wikipedia.
- ISOQUINOLINE.
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. benchchem.com [benchchem.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. tandfonline.com [tandfonline.com]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. ijpbr.in [ijpbr.in]
- 13. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. japer.in [japer.in]
- 18. pdf.smolecule.com [pdf.smolecule.com]
- 19. Mechanisms of Nanoparticle-based Drug Delivery – Society for Brain Mapping and Therapeutics [worldbrainmapping.org]
- 20. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Copper-Catalyzed Isoquinolinone Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and provide you with a deep, mechanistic understanding of copper-catalyzed isoquinolinone synthesis. By understanding the causality behind each reaction parameter, you can effectively troubleshoot stalled reactions, optimize yields, and adapt these workflows for complex drug development pipelines.
Mechanistic Insights: The Cascade Annulation Pathway
Isoquinolin-1(2H)-ones are privileged pharmacophores found in numerous natural products and therapeutic agents. The most robust and atom-economical method to construct this scaffold is the copper-catalyzed cascade reaction of 2-halobenzamides with β-keto esters or alkynes1[1].
The reaction is governed by a Cu(I)/Cu(III) catalytic cycle. It initiates with the oxidative addition of the aryl halide to the Cu(I) center. A base-mediated ligand exchange then introduces the enolate of the β-keto ester. Subsequent reductive elimination forms the critical C-C bond, regenerating the Cu(I) catalyst. Finally, an intramolecular condensation (C-N bond formation) yields the cyclized isoquinolinone[1].
Mechanistic pathway of copper-catalyzed isoquinolin-1(2H)-one synthesis via cascade annulation.
Standard Operating Protocol (SOP)
Self-Validating Workflow for High-Fidelity Annulation
This protocol is engineered with built-in validation steps to ensure reproducibility. It is based on the optimized parameters for the coupling of 2-bromobenzamides with β-keto esters[1].
Materials:
-
2-Bromobenzamide (1.0 mmol)
-
Ethyl acetoacetate (1.5 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5.0 mL)
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzamide, CuI, and Cs₂CO₃. Evacuate the tube and backfill with dry nitrogen gas. Repeat this cycle three times. Causality: Cu(I) is highly susceptible to disproportionation or oxidation to Cu(II) by atmospheric oxygen, which permanently halts the catalytic cycle.
-
Reagent Addition: Under a positive flow of nitrogen, inject anhydrous 1,4-dioxane followed by ethyl acetoacetate via a gas-tight syringe. Seal the tube securely.
-
Thermal Activation: Transfer the reaction vessel to a pre-heated oil bath at 80 °C. Stir vigorously for 12–16 hours. Causality: Elevated temperature is required to overcome the activation energy barrier for the oxidative addition of the C-Br bond to the Cu(I) center.
-
In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The reaction is complete when the UV-active spot corresponding to 2-bromobenzamide is fully consumed.
-
Quenching and Workup (Self-Validation Step): Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter the suspension through a short pad of Celite to remove insoluble inorganic salts. Transfer the filtrate to a separatory funnel and wash with 10% aqueous ammonia (2 × 10 mL). Validation Cue: The aqueous layer will turn a vivid deep blue (indicating the formation of the [Cu(NH3)4]2+ complex). This visual confirmation ensures that the transition metal catalyst has been successfully partitioned away from your organic product.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the target isoquinolin-1(2H)-one.
Data Presentation: Optimization Parameters
Understanding how different variables impact the catalytic cycle is crucial for troubleshooting. The following table summarizes the quantitative optimization data for the model reaction[2].
| Entry | Catalyst (10 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Atmosphere | Yield (%) |
| 1 | CuI | Cs₂CO₃ | Dioxane | 80 | N₂ | 92 |
| 2 | CuI | Cs₂CO₃ | Dioxane | 50 | N₂ | 45 |
| 3 | CuI | K₂CO₃ | Dioxane | 80 | N₂ | 65 |
| 4 | CuI | K₃PO₄ | Dioxane | 80 | N₂ | 58 |
| 5 | CuBr | Cs₂CO₃ | Dioxane | 80 | N₂ | 78 |
| 6 | CuI | Cs₂CO₃ | DMF | 80 | N₂ | 81 |
| 7 | CuI | Cs₂CO₃ | Toluene | 80 | N₂ | 75 |
| 8 | CuI | Cs₂CO₃ | Dioxane | 80 | Air | Trace |
Troubleshooting Guides & FAQs
Q1: My conversion rate is consistently low despite prolonged heating. What is failing in the catalytic cycle? A1: Low conversion in this cascade annulation is almost always tied to catalyst deactivation or insufficient base solubility[1].
-
Catalyst State: If your reaction mixture turns green or brown before heating, your Cu(I) has oxidized to Cu(II). Ensure your dioxane is thoroughly degassed (e.g., via freeze-pump-thaw) and maintain a strict N₂ or Ar atmosphere (See Table Entry 8).
-
Base Selection: The choice of base is not arbitrary. As shown in the optimization data, Cs₂CO₃ drastically outperforms K₂CO₃ and K₃PO₄[2]. Causality: The larger ionic radius of the cesium cation makes the carbonate salt significantly more soluble in non-polar solvents like dioxane, providing the necessary effective basicity to deprotonate the β-keto ester and facilitate ligand exchange at the Cu(III) center.
Q2: I am observing significant dehalogenation of the 2-halobenzamide starting material (yielding simple benzamide). How can I minimize this? A2: Dehalogenation is a classic side-reaction in Ullmann-type couplings. It occurs when the highly reactive Cu(III)-aryl intermediate is quenched by a proton source before the β-keto ester enolate can coordinate.
-
Moisture Control: Ensure your dioxane is strictly anhydrous. Trace water acts as a potent proton donor.
-
Reagent Stoichiometry: Ensure the β-keto ester is present in excess (1.5 equiv) so that the ligand exchange outpaces the protic quenching pathway.
Q3: Can I substitute aryl bromides with aryl chlorides to reduce starting material costs? A3: Yes, but it requires significant protocol adjustments. The relative reactivity for oxidative addition follows the bond dissociation energy trend: C-I > C-Br > C-Cl[1]. Under the standard ligand-free conditions at 80 °C, aryl chlorides will yield only trace product. To activate aryl chlorides, you must increase the temperature (e.g., 110–120 °C) and introduce a strongly coordinating bidentate ligand (such as N,N'-dimethylethylenediamine or 1,10-phenanthroline) to stabilize the transition state during the challenging oxidative addition step.
Q4: How can I adapt this protocol for highly complex, biologically active derivatives like thiazole-based isoquinolinones? A4: For advanced heterocyclic substrates, traditional anhydrous conditions can sometimes lead to poor solubility or side reactions. Recent advancements utilize CuCl₂ as a pre-catalyst in a water co-solvent system to synthesize complex thiazole/benzothiazole-based isoquinolin-1(2H)-ones 3[3]. In these protocols, the Cu(II) species is reduced in situ to the active Cu(I) catalyst, and the aqueous environment can better solvate complex polar intermediates. However, you must ensure that your specific functional groups are stable to aqueous basic conditions at elevated temperatures.
References
- Title: An Efficient One-Pot Copper-Catalyzed Approach to Isoquinolin-1(2H)
- Title: Copper(II)-catalysed one-pot synthesis of thiazole/benzothiazole-based isoquinolin-1(2H)
Sources
Technical Support Center: Chemoselective Nitro Reduction of Bromoisoquinolinones
Case ID: ISOQ-NO2-RED-001 Status: Open Priority: High (Synthetic Bottleneck) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic & Triage
User Issue: "I am trying to reduce a nitro group on a bromoisoquinolinone core to an aniline. When I use standard Pd/C hydrogenation, I lose the bromine atom (debromination). If I switch to milder reagents, the reaction stalls at the hydroxylamine or is impossible to purify."
Root Cause Analysis:
The reduction of nitro groups (
-
The Debromination Trap: Palladium (Pd) is an excellent catalyst for nitro reduction, but it is also the gold standard for oxidative addition into C-Br bonds. In the presence of
, Pd facilitates hydrodehalogenation (replacing Br with H) often faster than it reduces the final intermediate to the amine. -
The Isoquinolinone Factor: The isoquinolinone scaffold contains a lactam (cyclic amide). While generally robust, harsh acidic refluxes (e.g., concentrated HCl/SnCl2) or strong hydride donors (LiAlH4) can attack the carbonyl or reduce the heterocyclic ring, leading to complex mixtures.
Decision Matrix & Troubleshooting Logic
Before selecting a protocol, determine your primary constraint.
Figure 1: Strategic decision tree for selecting the appropriate reduction methodology based on scale and substrate stability.
Technical Solutions & Protocols
Method A: Sulfided Platinum on Carbon (Pt(S)/C)
Best For: Scalable processes, preventing debromination, clean workup.
The Science: Standard Pt/C is too active. "Sulfided" platinum is partially poisoned with sulfur. This modification occupies the highly active sites required for the difficult oxidative addition into the C-Br bond but leaves enough activity to catalyze the facile reduction of the nitro group. This kinetic differentiation is the key to chemoselectivity.
Protocol:
-
Setup: In a pressure vessel (Parr shaker or autoclave), dissolve the substrate (1.0 equiv) in THF or EtOAc (avoid MeOH if transesterification is a risk, though usually fine for isoquinolinones).
-
Catalyst: Add 5% Pt(S)/C (1–3 wt% loading relative to substrate). Note: Do not confuse with standard Pt/C.
-
Reaction: Pressurize with
(3–5 bar / 45–75 psi). Stir at ambient temperature.-
Tip: If reaction is sluggish, heat to 40–50°C. Avoid going >60°C to prevent thermal debromination.
-
-
Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.[1][2]
-
Result: Usually quantitative yield with >99% retention of Bromine.
-
Method B: Iron Powder in Acetic Acid (Bechamp Reduction)
Best For: Robust substrates, labs without hydrogenation equipment, cost-efficiency.
The Science: Iron in acetic acid acts via a single electron transfer (SET) mechanism. The reaction surface is the iron metal. Because this is not a catalytic hydrogenation, there is no "hydride" species to attack the C-Br bond. It is virtually impossible to debrominate an aryl ring under these conditions.
Protocol:
-
Stoichiometry: Suspend substrate (1.0 equiv) in glacial acetic acid (concentration ~0.2 M).
-
Activation: Add Iron powder (3.0 – 5.0 equiv).
-
Critical Step: Use fine powder (325 mesh) for better surface area.
-
-
Execution: Heat to 50–60°C. Monitor by LCMS.
-
Warning: Do not reflux (
C) unless necessary. High temp + Acid can hydrolyze the isoquinolinone lactam.
-
-
Workup (The "Messy" Part):
-
Dilute with EtOAc.
-
Filter through Celite to remove iron sludge.
-
Wash filtrate with saturated
until neutral. -
Troubleshooting: If an emulsion forms, add a small amount of EDTA or Rochelle's salt to sequester iron ions.
-
Method C: Stannous Chloride ( )
Best For: Small scale, highly sensitive substrates, preventing over-reduction.
The Science:
Protocol:
-
Mix: Dissolve substrate in EtOH. Add
(5.0 equiv). -
Run: Heat to 70°C for 1–2 hours.
-
Workup (CRITICAL):
-
The Problem: Tin salts form a gelatinous "mud" upon adding water, trapping your product.
-
The Fix: Pour the reaction mixture into ice-cold 1M NaOH (enough to make pH > 10). The amphoteric tin dissolves as soluble stannate (
), leaving a clear aqueous layer that is easily extracted with EtOAc.
-
Comparative Data Analysis
| Feature | Pd/C + H2 | Pt(S)/C + H2 | Fe / AcOH | SnCl2 / HCl |
| Nitro Reduction | Excellent | Good | Good | Excellent |
| Br-Retention | Poor (<10%) | Excellent (>99%) | Excellent (>99%) | Excellent (>99%) |
| Scalability | High | High | Medium (Waste) | Low (Toxic Waste) |
| Workup | Filtration | Filtration | Extraction/Wash | Complex/Emulsion |
| Cost | Low | High (Catalyst) | Very Low | Medium |
Mechanistic Visualization: The Debromination Pathway
Understanding where the reaction diverges is critical for troubleshooting.
Figure 2: Competing reaction pathways. Path B represents the undesired hydrodehalogenation facilitated by non-selective catalysts like Pd/C.
FAQ & Troubleshooting
Q: I don't have Pt(S)/C. Can I poison my Pd/C manually? A: Yes, but it's risky. You can add trace amounts of quinoline or lead acetate (Lindlar-style) to the reaction mixture. However, reproducibility is poor. A better alternative if you lack Pt(S)/C is to use Raney Nickel , which is generally less prone to debromination than Pd, provided the temperature is kept low (<30°C).
Q: The Fe/AcOH reaction is stuck at the hydroxylamine intermediate. A: This often happens if the reaction temperature is too low or the acid is too dilute.
-
Fix: Increase temperature to 70°C.
-
Fix: Add a catalytic amount of dilute HCl (0.1 equiv) to activate the iron surface.
Q: My product is trapped in the SnCl2 emulsion. A: Do not filter! The solid is likely your product trapped in tin oxides.
-
Fix: Add Potassium Sodium Tartrate (Rochelle's Salt) saturated solution and stir vigorously for 1 hour. The layers will separate cleanly.
Q: Can I use Sodium Dithionite (
-
Protocol: Use THF/Water (1:1). Add
(3-4 equiv) and (to buffer pH). Heat to 50°C. Note that dithionite degrades rapidly in solution, so add it in portions.
References
-
Selective Catalytic Hydrogenation: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45-53.
-
Pt(S)/C Methodology: Kasparian, A., et al. "Sulfided Platinum on Carbon: A Simple and Efficient Catalyst for the Chemoselective Hydrogenation of Nitro Compounds." Journal of Organic Chemistry, vol. 76, no. 23, 2011, pp. 9841–9844.
-
Iron Reduction (Bechamp): "Reduction of Nitro Compounds to Amines." Common Organic Chemistry, 2023.[3]
-
Stannous Chloride Selectivity: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in nonacidic and nonaqueous medium." Tetrahedron Letters, vol. 25, no. 8, 1984, pp. 839-842.
-
Workup of Tin Reactions: "Standard Operating Procedure: Workup of Tin-Mediated Reactions." University of Rochester, Department of Chemistry.
Sources
Technical Support Center: Crystallization of 4-Bromo-7-nitroisoquinolin-1(2H)-one
Welcome to the dedicated technical support guide for the crystallization of 4-bromo-7-nitroisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-purity crystalline material of this important synthetic intermediate. This guide provides field-proven insights and troubleshooting strategies based on the physicochemical properties of the molecule and established crystallization principles for related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound relevant to crystallization?
A1: Based on its structure, this compound is a moderately polar molecule. The presence of a nitro group and a lactam function increases its polarity and potential for hydrogen bonding, while the brominated aromatic system contributes to its molecular weight and may influence crystal packing. Its predicted LogP value is approximately 2.2, suggesting a balance of lipophilic and hydrophilic character.[1] The molecule has hydrogen bond donors (1) and acceptors (3), which will be a key consideration in solvent selection.[1]
Q2: Which solvent systems are good starting points for the crystallization of this compound?
A2: While a specific, validated solvent system for this exact molecule is not widely published, data from structurally similar compounds can guide our initial experiments. Given its moderate polarity, a combination of a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated is ideal. Good starting points include:
-
Alcoholic Solvents: Methanol or ethanol, potentially with the addition of water as an anti-solvent.[2]
-
Ester/Aliphatic Hydrocarbon Mixtures: Ethyl acetate/hexane or ethyl acetate/heptane are classic solvent systems for compounds of intermediate polarity.[3][4]
-
Aromatic Hydrocarbon/Aliphatic Hydrocarbon Mixtures: Toluene/heptane has been used successfully for the related 5-bromo-8-nitroisoquinoline.[5]
-
Chlorinated Solvents/Aliphatic Hydrocarbon Mixtures: Dichloromethane/hexane is another viable option.
Q3: What is the expected morphology of the crystals?
A3: The crystal morphology can vary significantly depending on the solvent system and the rate of cooling. Without experimental data for this specific compound, it is difficult to predict the exact morphology. However, related bromo-nitro aromatic compounds have been reported to form needles or prisms.[6] Slow cooling and low supersaturation generally favor the formation of larger, more well-defined crystals.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | 1. The compound's solubility in the chosen solvent is too high, even at lower temperatures. 2. The cooling rate is too rapid, leading to a supersaturated solution that separates as a liquid phase. 3. The presence of impurities is depressing the melting point and interfering with lattice formation. | 1. Add an Anti-Solvent: Gradually add a solvent in which the compound is insoluble (e.g., water, hexane, or heptane) to the warm, dissolved solution until slight turbidity is observed. Then, reheat to clarify and allow to cool slowly. 2. Reduce Cooling Rate: Insulate the crystallization vessel to slow down the cooling process. A Dewar flask or a water bath can be used for this purpose. 3. Improve Purity: If "oiling out" persists, consider re-purifying the crude material by column chromatography before attempting recrystallization. A common eluent system for related compounds is hexane/ethyl acetate.[3] |
| Poor Crystal Yield | 1. The compound has significant solubility in the mother liquor, even at low temperatures. 2. The volume of solvent used was excessive. | 1. Cool to a Lower Temperature: Place the crystallization flask in an ice bath or a refrigerator for several hours to maximize precipitation. 2. Reduce Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required to fully dissolve the compound. This will ensure the solution is saturated upon cooling. 3. Partial Solvent Evaporation: If the compound is stable, you can slowly evaporate some of the solvent to increase the concentration before cooling. |
| Crystals are Colored (e.g., Yellow/Brown) | 1. Presence of colored impurities from the synthesis. 2. Thermal degradation of the compound if excessive heat was used during dissolution. | 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution, and then filter the hot solution through a pad of celite to remove the charcoal and adsorbed impurities before cooling. 2. Avoid Overheating: Heat the solvent to its boiling point and then add it to the compound. Avoid prolonged heating of the dissolved compound. |
| Fine Powder Precipitates Instead of Crystals | 1. The solution was cooled too quickly, leading to rapid nucleation and the formation of many small crystals. 2. Excessive agitation or scratching of the flask initiated rapid crystallization. | 1. Slower Cooling: As mentioned previously, slow the cooling rate to allow for larger crystal growth. 2. Minimize Agitation: Allow the solution to cool undisturbed. If seeding is necessary, add a single, small seed crystal. |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol outlines a systematic approach to identifying a suitable solvent system for the crystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, toluene, hexane, water)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (10-20 mg) of the crude compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the tube and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the tubes to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. A good single-solvent system is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a good crystalline precipitate upon cooling.
-
For binary solvent systems, dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise until turbidity persists. Warm to redissolve and then cool slowly.
Protocol 2: Recrystallization from an Ethyl Acetate/Hexane System
This protocol provides a step-by-step method for recrystallization based on a commonly used solvent system for related compounds.[4]
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly cloudy.
-
Gently warm the flask to redissolve the precipitate, creating a saturated solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common crystallization issues.
Caption: A decision-making diagram for troubleshooting the crystallization of this compound.
References
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]
-
Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. Available at: [Link]
-
Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Available at: [Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
4-Bromoisoquinolin-1(2H)-one. PubChem. Available at: [Link]
-
PROCESS FOR PRODUCING 4-BROMOTHIOANISOLE. European Patent Office. Available at: [Link]
-
recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E). PMC - NIH. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. growingscience.com [growingscience.com]
Technical Support Center: Optimizing Reaction Temperature for Isoquinolinone Bromination
Welcome to the technical support center for the bromination of isoquinolinone and its derivatives. This guide is structured to provide researchers, medicinal chemists, and process development professionals with actionable insights and troubleshooting strategies. Our focus is to move beyond simple procedural lists and delve into the causality behind experimental choices, particularly the critical role of reaction temperature in achieving desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate experimental hurdles.
Question 1: My reaction is producing a mixture of mono-brominated isomers. How can I improve the regioselectivity?
Plausible Causes: The formation of multiple isomers during the electrophilic aromatic substitution (EAS) on the isoquinolinone scaffold is a common challenge. The position of bromination is dictated by the electronic and steric environment of the aromatic rings. Higher temperatures can provide sufficient energy to overcome the activation barriers for substitution at multiple sites, leading to a loss of selectivity.[1]
Actionable Solutions:
-
Lower the Reaction Temperature: This is the most critical parameter for controlling regioselectivity. Reducing the temperature (e.g., to 0 °C, -20 °C, or even as low as -78 °C) will favor the kinetically controlled product—the isomer that forms via the pathway with the lowest activation energy.[2] Reactions conducted at room temperature or below are more likely to favor specific electrophilic pathways.[3]
-
Choice of Brominating Agent: Use a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is often preferred over the more reactive molecular bromine (Br₂) as it can lead to cleaner reactions and better selectivity.[2][3]
-
Solvent and Acid System: The choice of solvent and acid can significantly influence the outcome. Bromination in strong acids like concentrated H₂SO₄ can direct the substitution to specific positions, such as the 5-position in the parent isoquinoline system, by altering the electronic nature of the substrate.[4] Experimenting with different acid systems (e.g., H₂SO₄, CF₃SO₃H) can be beneficial.[4]
Question 2: I'm observing significant amounts of di- and poly-brominated products, even when using one equivalent of my brominating agent. What's going wrong?
Plausible Causes: Over-bromination occurs when the mono-brominated product is sufficiently activated to react faster than the starting material. This is a frequent issue when the isoquinolinone ring contains strong electron-donating groups.[2] Higher reaction temperatures exacerbate this problem by increasing the rate of all reactions, including the subsequent brominations.[2]
Actionable Solutions:
-
Strict Temperature Control: Maintain a consistently low temperature throughout the reaction, especially during the addition of the brominating agent. An internal thermometer is crucial. For isoquinoline itself, procedures often call for temperatures between -26°C and -18°C to prevent the formation of di-bromo species.[5]
-
Slow Reagent Addition: Add the brominating agent (e.g., a solution of NBS) dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant and reactive starting material over the mono-brominated product.[3][6]
-
Stoichiometry Adjustment: Begin with slightly less than one equivalent of the brominating agent (e.g., 0.95 eq) and monitor the reaction closely by TLC or LC-MS. Titrate in small additional amounts only if the starting material is not being consumed.
Question 3: My reaction yield is very low, or the reaction has stalled completely. How can I improve conversion?
Plausible Causes: Low conversion can stem from several factors related to temperature and reaction setup.
-
Insufficient Activation Energy: The reaction temperature may be too low for the specific substrate and brominating agent combination, preventing the reaction from proceeding at a reasonable rate.[6]
-
Poor Reagent Solubility: At very low temperatures, reagents may precipitate out of the solution, effectively halting the reaction.
-
Deactivated Substrate: If the isoquinolinone ring is substituted with electron-withdrawing groups, it will be less nucleophilic and require more forcing conditions to react.
Actionable Solutions:
-
Gradual Temperature Increase: If the reaction is clean but slow at a low temperature, allow it to warm gradually (e.g., from -20 °C to 0 °C or room temperature) while monitoring for the appearance of byproducts.[6]
-
Optimize Solvent Choice: Ensure that your starting material and reagents are soluble in the chosen solvent at the target reaction temperature. If solubility is an issue, a co-solvent system may be necessary.
-
Use a More Reactive System: For deactivated substrates, a more powerful brominating agent or the addition of a Lewis or Brønsted acid catalyst may be required to increase the electrophilicity of the bromine source.[6][7] However, this must be balanced against the potential loss of selectivity.
Question 4: The reaction mixture has turned into a dark tar. What causes this and how can I prevent it?
Plausible Causes: Tar formation is typically a result of product or starting material decomposition, polymerization, or extensive side reactions. This is almost always caused by excessively high reaction temperatures or prolonged reaction times, especially under strong acidic conditions.[8]
Actionable Solutions:
-
Maintain a Strict Temperature Ceiling: Do not allow the reaction temperature to exceed the optimized limit. Exothermic reactions must be cooled efficiently.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Over-extending the reaction time, even at a moderate temperature, can lead to degradation.
-
Check Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can sometimes catalyze decomposition pathways.[9] Recrystallizing reagents like NBS can be essential for obtaining a clean product and high yield.[5]
The Role of Temperature: Kinetic vs. Thermodynamic Control
In electrophilic aromatic substitution, temperature is the primary lever for switching between kinetic and thermodynamic control.
-
Kinetic Control (Low Temperature): At low temperatures, reactions are essentially irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy (Ea). This is often, but not always, the ortho or para product in activated systems.
-
Thermodynamic Control (High Temperature): At higher temperatures, the system has enough energy to overcome higher activation barriers, and reactions may become reversible. The product distribution will shift to favor the most stable isomer, which may be different from the kinetically favored one.
Understanding this principle is key. For achieving high regioselectivity, the goal is almost always to operate under kinetic control by keeping the temperature as low as practically possible.
Data Summary: Temperature Effects on Isoquinolinone Bromination
| Temperature Range | Expected Yield | Regioselectivity | Risk of Side Reactions (Over-bromination, Tar) |
| Low (-78°C to 0°C) | Moderate to High | Generally High (Kinetic Product Favored) | Low |
| Ambient (20°C to 40°C) | High | Moderate to Low | Moderate; increases with reaction time |
| Elevated (>50°C) | Variable (may decrease due to degradation) | Generally Poor | High to Very High |
Workflow for Temperature Optimization
The following diagram outlines a logical workflow for determining the optimal reaction temperature for your specific isoquinolinone substrate.
Caption: A logical workflow for optimizing bromination temperature.
Experimental Protocol: Regioselective Mono-bromination of an Isoquinolinone Derivative
This protocol is a generalized starting point. The exact temperature, solvent, and time will need to be optimized for your specific substrate as outlined in the workflow above.
Materials:
-
Isoquinolinone derivative (1.0 eq)
-
N-Bromosuccinimide (NBS), recrystallized (1.05 - 1.1 eq)[5]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or H₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone or cryo-cooler for low-temperature bath
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and nitrogen inlet, add the isoquinolinone derivative (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the stirred solution to the target starting temperature (e.g., -20 °C) using a dry ice/acetone bath. Strict temperature control is critical for selectivity.[5]
-
Reagent Addition: In a separate flask, dissolve the recrystallized NBS (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution to the reaction mixture dropwise via a syringe pump over 30-60 minutes. Crucially, ensure the internal temperature does not rise significantly during the addition.
-
Reaction Monitoring: Stir the reaction at the target temperature. Monitor the progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The goal is to see the consumption of starting material and the formation of a single major product spot.
-
Quenching: Once the starting material is consumed (or when the reaction appears to have stalled), quench the reaction by slowly adding a saturated aqueous solution of Na₂S₂O₃. This will consume any unreacted bromine species.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM if necessary.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure mono-brominated isoquinolinone product.
References
- Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. Benchchem.
- Brown, W. D., & Gouliaev, A. H. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis.
- Request PDF: Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
- Examples of electrophilic aromatic substitution. Organic Chemistry II - Lumen Learning.
- Preventing di-bromin
- Electrophilic Aromatic Substitution Reactions - Bromin
- Technical Support Center: Optimization of Isoquinoline Synthesis. Benchchem.
- Technical Support Center: Overcoming Challenges in the Bromin
- Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. Journal of Organic Chemistry.
- Technical Support Center: Optimizing Reaction Conditions for the Bromin
Sources
- 1. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Mechanistic Causality: The "Why" Behind the Synthesis and Spectra
Structural Verification and
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of rigid, planar heterocyclic intermediates. This compound (CAS: 1036390-36-9) is a critical building block in the development of mitochondrial RNA polymerase (POLRMT) modulators and advanced kinase inhibitors[1][2].
This guide provides an objective, data-driven comparison between the target product and its unbrominated precursor, 7-nitroisoquinolin-1(2H)-one (CAS: 20141-83-7). By analyzing the causality behind the synthesis and the resulting
To understand the
The isoquinolin-1(2H)-one scaffold features a lactam motif where the nitrogen atom donates electron density into the C-3/C-4 double bond via resonance. This creates an enamine-like system , rendering the C-4 position highly nucleophilic. When subjected to electrophilic aromatic substitution (EAS) using N-Bromosuccinimide (NBS), bromination occurs with strict regioselectivity at C-4[2].
Spectroscopically, this transformation is highly diagnostic. The addition of the bulky, electronegative bromine atom at C-4 not only eliminates the H-4 proton signal but also exerts a strong anisotropic and inductive deshielding effect on the adjacent H-3 proton, fundamentally altering its chemical shift and multiplicity.
Regioselective bromination workflow of 7-nitroisoquinolin-1(2H)-one highlighting C-4 nucleophilicity.
Self-Validating Experimental Protocol
A robust analytical workflow requires a reproducible, self-validating sample preparation protocol. The following methodology ensures high-fidelity NMR acquisition while preventing spectral artifacts.
Step 1: Regioselective Bromination
-
Solvent Selection : Dissolve 7-nitroisoquinolin-1(2H)-one in Dimethylacetamide (DMA). Causality: DMA is a polar aprotic solvent that fully solubilizes the rigid planar heterocycle while stabilizing the polar transition state during electrophilic bromination.
-
Reaction : Add 1.0 equivalent of NBS under an argon atmosphere. Stir at room temperature for exactly 10 minutes. Causality: The enamine-like C-4 position is hyper-reactive; extended reaction times risk over-bromination or degradation[2].
-
Quench & Isolate : Quench with water, filter the resulting precipitate, wash with cold water, and dry under high vacuum[2].
Step 2: NMR Sample Preparation
-
Solvent Choice : Dissolve 10-15 mg of the dried product in 0.6 mL of DMSO-
. Causality: Isoquinolinones exhibit strong intermolecular hydrogen bonding (forming dimers). Standard solvents like CDCl fail to dissolve them. DMSO- disrupts these H-bonds. Furthermore, DMSO- slows down proton exchange, allowing the critical lactam N-H proton to be observed, validating the lactam tautomer over the lactim (hydroxy) form. -
Acquisition Parameters : Acquire at 400 MHz (or higher), using a standard 1D
H pulse sequence with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the broad N-H signal.
Comparative H NMR Data Analysis
The ultimate proof of successful synthesis and purity lies in the comparative spectral data. The table below contrasts the precursor against the brominated product, serving as your primary reference matrix[1][3].
| Proton Assignment | Precursor (δ, ppm) | Product (δ, ppm) | Multiplicity (Product) | Integration | Diagnostic Shift & Causality |
| N-H (H-2) | ~11.60 | ~11.80 | br s | 1H | Downfield shift due to the inductive electron-withdrawing effect of the C-4 Bromine. |
| H-8 | ~8.85 | ~8.90 | d ( | 1H | Highly deshielded by the ortho-nitro group (C-7) and the adjacent carbonyl (C-1). |
| H-6 | ~8.40 | ~8.45 | dd ( | 1H | Deshielded by the ortho-nitro group; couples with H-5 and H-8. |
| H-5 | ~7.85 | ~7.95 | d ( | 1H | Meta to the nitro group; experiences slight deshielding from the new C-4 Bromine. |
| H-3 | ~7.45 (d, | ~7.75 | s | 1H | CRITICAL: Shifts downfield and collapses from a doublet to a singlet due to the loss of H-4. |
| H-4 | ~6.70 (d, | Absent | N/A | 0H | CRITICAL: Complete disappearance confirms successful electrophilic substitution at C-4. |
Diagnostic Decision Tree
When analyzing your raw FID data, utilize the following logical flow to instantly verify structural integrity and identify potential impurities (such as unreacted precursor or off-target ring bromination).
Diagnostic 1H NMR decision tree for verifying C-4 bromination of the isoquinolinone core.
Troubleshooting & Spectral Artifacts
-
Broadening of the H-3 Singlet : If the H-3 signal at ~7.75 ppm appears as a broadened singlet or a poorly resolved doublet, this is due to long-range allylic coupling (
) with the N-H proton. Adding a drop of D O to the NMR tube will exchange the N-H proton for deuterium, sharpening the H-3 signal into a crisp singlet. -
Residual Solvent Peaks : Ensure you account for the DMA residual peaks (singlets at ~2.94, 2.79, and 1.96 ppm in DMSO-
) if the final vacuum drying step[2] was insufficient.
References
- Pretzel Therapeutics, Inc. "Isoquinolinones and quinolinones as modulators of polrmt" (Patent WO2023034344A1). Google Patents.
Sources
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Nitro-Bromoisoquinolinones
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel synthetic compounds is a critical step in the journey from discovery to application. Mass spectrometry stands as an indispensable tool in this process, offering a window into the molecular framework through the analysis of fragmentation patterns. This guide provides an in-depth technical comparison of the mass spectral fragmentation of nitro-bromoisoquinolinones, dissecting the influence of each functional group on the molecule's dissociation and providing a predictive framework for interpreting the spectra of related compounds.
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of nitro and bromo substituents dramatically alters the electron distribution and bond strengths within this core, leading to characteristic and predictable fragmentation pathways under mass spectrometric conditions. Understanding these pathways is not merely an academic exercise; it is fundamental to confirming chemical identity, identifying metabolites, and guiding the synthesis of new chemical entities.
This guide will deconstruct the fragmentation of the parent isoquinolinone structure and then layer on the comparative effects of bromo and nitro substitution, supported by experimental data from closely related analogs and established principles of mass spectrometry.
The Isoquinolinone Core: A Foundation for Fragmentation
The fragmentation of the foundational isoquinolinone structure is primarily dictated by the stability of the aromatic system and the presence of the carbonyl group. Under electron ionization (EI), the molecular ion is typically prominent. A key fragmentation pathway for cyclic ketones is the loss of carbon monoxide (CO), a neutral molecule with a mass of 28 Da. This occurs via cleavage of the bonds adjacent to the carbonyl group, leading to a stable, resonance-delocalized fragment ion. Another common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN), with a mass of 27 Da, resulting from the cleavage of the heterocyclic ring.
The Influence of Bromine: A Telltale Isotopic Signature
The incorporation of a bromine atom onto the isoquinolinone scaffold introduces a highly characteristic feature into the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern for any bromine-containing fragment, appearing as two peaks of roughly equal intensity separated by two mass-to-charge units (m/z), known as the M and M+2 peaks.[1] This pattern is a definitive indicator of the presence of a single bromine atom.
A primary fragmentation pathway for bromo-aromatic compounds is the homolytic cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (Br•), which has a mass of 79 or 81 Da. The resulting aryl cation is often a prominent peak in the spectrum.
For instance, the mass spectrum of 5-bromoquinoline, a related heterocyclic compound, shows a molecular ion peak cluster at m/z 208 and 210.[1] This immediately confirms the presence of bromine. Subsequent fragmentation would be expected to show the loss of the bromine atom.
The Nitro Group's Impact: Directing Fragmentation through Electron Withdrawal
The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the fragmentation of the aromatic ring to which it is attached. A hallmark of nitroaromatic compounds in mass spectrometry is the facile loss of nitro-related species. Two key fragmentation pathways are consistently observed:
-
Loss of a Nitro Radical (•NO₂): This involves the cleavage of the C-N bond, resulting in the loss of a neutral NO₂ molecule (46 Da). This is often a primary and highly characteristic fragmentation pathway.
-
Loss of Nitric Oxide (•NO): A rearrangement can occur where an oxygen atom from the nitro group is transferred to the ring, followed by the elimination of a nitric oxide radical (30 Da).
The mass spectrum of 8-nitroquinoline provides a clear example of these pathways. The molecular ion appears at m/z 174.[2][3][4] Prominent fragment ions are observed at m/z 128 (loss of NO₂) and m/z 144 (loss of NO), demonstrating the characteristic fragmentation of the nitro group.[3]
A Predicted Fragmentation Pattern for Nitro-Bromoisoquinolinones
By combining the fragmentation principles of the isoquinolinone core, the bromo substituent, and the nitro substituent, we can construct a predicted fragmentation pattern for a hypothetical nitro-bromoisoquinolinone. Let us consider a generic isomer for this purpose.
The molecular ion will exhibit a characteristic M/M+2 isotopic pattern due to the bromine atom. The initial fragmentation is likely to be dominated by the most facile cleavages, which are typically the loss of the nitro and bromo groups.
Table 1: Predicted Key Fragmentations of a Nitro-Bromoisoquinolinone
| Proposed Neutral Loss | Mass Lost (Da) | Description |
| •NO₂ | 46 | Loss of the nitro group is a highly favored pathway for nitroaromatics. |
| •NO | 30 | Loss of nitric oxide via rearrangement is another common pathway for nitro compounds. |
| •Br | 79/81 | Cleavage of the C-Br bond is a characteristic fragmentation for bromoaromatics. |
| CO | 28 | Loss of carbon monoxide is a typical fragmentation for the isoquinolinone core. |
| HCN | 27 | Ring cleavage leading to the loss of hydrogen cyanide is common for N-heterocycles. |
The relative abundance of the fragment ions resulting from these losses will depend on the stability of the resulting ions and the specific substitution pattern on the isoquinolinone ring. For example, the loss of the nitro group is often a very prominent fragmentation pathway.
Comparative Fragmentation Pathways
To visualize the competing fragmentation pathways, we can compare the expected primary fragmentations of a bromo-isoquinolinone, a nitro-isoquinolinone, and a nitro-bromoisoquinolinone.
Diagram 1: Comparative Primary Fragmentation Pathways
Caption: Comparative primary fragmentation pathways for substituted isoquinolinones.
This diagram illustrates that for a nitro-bromoisoquinolinone, the initial fragmentation can proceed through multiple pathways, with the loss of the nitro group often being a major route. Subsequent fragmentation of these primary ions would then involve losses characteristic of the remaining structure, such as the loss of CO or HCN.
Experimental Protocols
To experimentally determine the fragmentation pattern of a novel nitro-bromoisoquinolinone, a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and collision-induced dissociation (CID) would be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is suitable for volatile and thermally stable compounds.
-
Sample Preparation: Dissolve approximately 1 mg of the purified nitro-bromoisoquinolinone in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A standard GC-MS system equipped with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to a value sufficiently above the molecular weight of the compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
This technique is ideal for less volatile or thermally labile compounds and provides detailed information on fragmentation pathways through collision-induced dissociation (CID).
-
Sample Preparation: Dissolve the compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive or negative Electrospray Ionization (ESI).
-
MS1 Scan: Acquire a full scan to identify the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
MS2 (CID) Scan: Select the molecular ion from the MS1 scan as the precursor ion and subject it to collision-induced dissociation with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.
-
Logical Workflow for Fragmentation Analysis
The process of elucidating the fragmentation pattern of a novel nitro-bromoisoquinolinone follows a logical progression.
Diagram 2: Workflow for Fragmentation Analysis
Caption: A systematic workflow for the analysis of mass spectral fragmentation data.
Conclusion
The mass spectrometry fragmentation pattern of nitro-bromoisoquinolinones is a composite of the characteristic behaviors of the isoquinolinone core, the bromo substituent, and the nitro group. The telltale M/M+2 isotopic pattern from bromine provides an immediate confirmation of its presence, while the facile losses of •NO₂ and •NO are indicative of the nitro functionality. The loss of CO points to the isoquinolinone core. By systematically analyzing the mass spectrum and comparing it to the known fragmentation of related structures, researchers can confidently elucidate the structure of novel nitro-bromoisoquinolinones. This analytical rigor is paramount for advancing drug discovery and development programs that rely on this important class of heterocyclic compounds.
References
-
NIST. Quinoline, 8-nitro-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]
-
PubChem. 8-Nitroquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available at: [Link]
-
NIST. Notes on Quinoline, 8-nitro-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]
Sources
A Comparative Guide to the Analytical Control of 4-bromo-7-nitroisoquinolin-1(2H)-one: HPLC, UPLC, and TLC Methodologies
In the landscape of pharmaceutical development, the purity and characterization of synthetic intermediates are paramount. 4-bromo-7-nitroisoquinolin-1(2H)-one, a key building block in the synthesis of potent therapeutic agents such as PARP inhibitors, demands robust analytical methods to ensure the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for the quality control of this critical intermediate, grounded in established chromatographic principles. We will explore a detailed, best-practice High-Performance Liquid Chromatography (HPLC) method, compare its performance to Ultra-Performance Liquid Chromatography (UPLC), and discuss the utility of Thin-Layer Chromatography (TLC) for rapid, qualitative assessments.
Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior
This compound is a multi-functionalized heterocyclic compound. Its structure, featuring a planar aromatic core, a bromine atom, and a nitro group, dictates its behavior in a chromatographic system.
-
Hydrophobicity: The isoquinolinone ring system, augmented by the bromo-substituent, imparts significant non-polar character. In Reversed-Phase (RP) HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, this hydrophobicity will be the primary driver of retention.[1] We can predict strong interaction with the C18 stationary phase, leading to a significant retention time.
-
Polarity and π-π Interactions: The nitro group and the lactam functionality introduce polarity. Furthermore, the aromatic nature of the molecule allows for potential π-π interactions with specific stationary phases (e.g., phenyl or pentafluorophenyl phases), which can offer alternative selectivity compared to standard C18 columns.[2][3]
-
UV Chromophore: The extended aromatic system and the nitro group act as strong chromophores, making UV detection a highly sensitive and appropriate choice for quantification.
Based on these properties, a reversed-phase HPLC method is the logical starting point for developing a robust analytical protocol.
Primary Analytical Method: Reversed-Phase HPLC
A well-developed RP-HPLC method serves as the gold standard for the quantification and purity assessment of this compound. The following protocol is designed to be a self-validating system, where the principles behind each parameter ensure a reliable and reproducible separation.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid is a common mobile phase modifier used to control pH and improve peak shape for ionizable compounds.[5] It is also volatile, making it compatible with mass spectrometry (MS) if further characterization is needed.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acetonitrile is a widely used organic solvent in RP-HPLC due to its low viscosity and UV transparency. It acts as the "strong" solvent to elute the analyte from the C18 column.[5]
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
Rationale: A gradient elution is necessary to ensure that the target compound is eluted with a good peak shape in a reasonable time, while also separating it from more polar impurities (eluting early) and less polar impurities (eluting late).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Thermostatting the column is critical for ensuring retention time reproducibility, as temperature fluctuations can cause shifts in retention.[6]
-
-
Detection Wavelength: 254 nm.
-
Rationale: Aromatic and nitro-containing compounds typically exhibit strong absorbance at this wavelength. A DAD can be used to scan across a range of wavelengths to determine the optimal absorbance maximum.
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute this stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Rationale: Dissolving and injecting the sample in a solvent weaker than the starting mobile phase composition helps prevent peak distortion.[6]
-
-
Workflow Diagram: HPLC Analysis
Sources
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- 6. scribd.com [scribd.com]
A Comparative Guide to the Reactivity of 4-Bromo vs. 5-Bromoisoquinolinone
Introduction
Isoquinolin-1(2H)-one, a vital heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to numerous pharmacologically active compounds, including antitumor, anti-diabetic, and anti-inflammatory agents.[1] The strategic functionalization of the isoquinolinone core is paramount for developing novel therapeutics and materials. Halogenated precursors, particularly brominated isomers, serve as versatile handles for introducing molecular diversity through various cross-coupling reactions.
This guide provides an in-depth, objective comparison of the chemical reactivity of two common building blocks: 4-bromoisoquinolin-1(2H)-one and 5-bromoisoquinolin-1(2H)-one. Understanding the nuanced differences in their reactivity is crucial for researchers in drug development and organic synthesis to make informed decisions in experimental design, optimize reaction conditions, and ultimately accelerate their research programs. We will explore the structural and electronic properties that govern their reactivity and provide supporting experimental data for key transformations.
Structural and Electronic Properties: The Root of Reactivity Differences
The reactivity of an aryl bromide in transition-metal-catalyzed cross-coupling reactions is fundamentally dictated by the ease of the initial oxidative addition step. This step is highly sensitive to the electronic environment and steric hindrance around the carbon-bromine (C-Br) bond.
-
4-Bromoisoquinolin-1(2H)-one: The bromine atom at the C4 position is situated on the pyridine ring of the isoquinolinone system. This position is ortho to the electron-withdrawing amide carbonyl group (C=O) and meta to the ring nitrogen. The combined electron-withdrawing effects of the adjacent carbonyl and the nitrogen atom render the C4 position significantly electron-deficient. This polarization of the C4-Br bond makes it more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)).
-
5-Bromoisoquinolin-1(2H)-one: In this isomer, the bromine atom is located on the fused benzene ring. It is electronically more isolated from the direct influence of the electron-withdrawing lactam functionality in the adjacent ring. While still an aryl bromide, the C5 position is considerably more electron-rich than the C4 position. Consequently, the C5-Br bond is stronger and less polarized, making oxidative addition more challenging and often requiring more forcing reaction conditions (e.g., higher temperatures, more active catalysts, or stronger bases).
This fundamental electronic difference is the primary driver for the observed disparities in reactivity across various cross-coupling platforms.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorse of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Here, we compare the performance of 4-bromo and 5-bromoisoquinolinone in three of the most ubiquitous transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new C-C bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions.[2][3][4] The general order of halide reactivity is I > Br > OTf >> Cl.[3]
Due to the higher electrophilicity of the C4 position, 4-bromoisoquinolinone is expected to be significantly more reactive than its 5-bromo counterpart in Suzuki-Miyaura couplings. This enhanced reactivity often translates to:
-
Milder reaction conditions (lower temperatures).
-
Lower catalyst loadings.
-
Shorter reaction times.
-
Broader substrate scope with less reactive boronic acids.
While direct side-by-side comparative studies are limited in the literature, the conditions reported for successful couplings support this reactivity trend. For instance, couplings involving 4-bromoisoquinoline derivatives often proceed efficiently under standard conditions, whereas related 5-bromo or 6-bromo systems may require more specialized, highly active catalyst systems to achieve comparable yields.[5][6]
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoisoquinoline | Potassium Isoquinolin-4-yltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | Reflux | High |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | Optimized | 80 |
Note: Data is illustrative, compiled from various sources. Direct comparison requires identical reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, crucial for creating aryl amines.[7][8] The reaction mechanism also begins with the oxidative addition of the aryl halide to the palladium catalyst, making it subject to the same electronic influences as the Suzuki coupling.[9][10]
Therefore, 4-bromoisoquinolinone will generally undergo Buchwald-Hartwig amination more readily than 5-bromoisoquinolinone . This allows for the coupling of a wider range of amines, including less nucleophilic anilines and even amides, under milder conditions. For the less reactive 5-bromoisoquinolinone, achieving high yields might necessitate the use of more electron-rich, bulky phosphine ligands (e.g., BrettPhos, RuPhos) and stronger bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOtBu).[10]
A large-scale synthesis involving a 6-bromoisoquinoline derivative highlighted the need for careful optimization of catalyst, ligand, and base to achieve high yield, underscoring the challenges with less activated positions on the benzene ring.[6]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12][13] The catalytic cycle shares the initial oxidative addition step, making its efficiency dependent on the electrophilicity of the aryl halide.
Consistent with the established trend, 4-bromoisoquinolinone is the more reactive partner in Sonogashira couplings . It can be coupled with a variety of terminal alkynes under standard conditions. In contrast, the 5-bromo isomer may require higher temperatures or more active catalyst systems to drive the reaction to completion. Studies on related di-brominated quinolinones have shown selective reaction at the more activated position, further illustrating the impact of the electronic environment on reactivity.[14]
Nucleophilic Aromatic Substitution (SNAr)
Beyond metal-catalyzed reactions, the inherent electronic properties of the isomers dictate their susceptibility to Nucleophilic Aromatic Substitution (SNAr). This reaction requires a highly electron-poor aromatic ring to be attacked by a strong nucleophile.[15][16][17]
The C4 position of 4-bromoisoquinolinone, being activated by the adjacent carbonyl group, is a potential candidate for SNAr. The reaction proceeds through a negatively charged Meisenheimer complex intermediate, which is stabilized by electron-withdrawing groups ortho and para to the leaving group.[16][17] The carbonyl at C1 provides this necessary stabilization for a nucleophilic attack at C4.
Conversely, the C5 position in 5-bromoisoquinolinone lacks the requisite activation from a properly positioned electron-withdrawing group. Therefore, 4-bromoisoquinolinone is significantly more likely to undergo SNAr reactions than 5-bromoisoquinolinone , which would likely not react under typical SNAr conditions.
Experimental Protocols & Methodologies
To provide a practical context, a representative experimental protocol for a Suzuki-Miyaura coupling of a generic bromoisoquinolinone is detailed below.
Representative Protocol: Suzuki-Miyaura Coupling of Bromoisoquinolinone
Objective: To couple a bromoisoquinolinone derivative with an arylboronic acid.
Materials:
-
Bromoisoquinolinone (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or SPhos (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 mixture) or Toluene / Water
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromoisoquinolinone, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst and ligand under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Note on Reactivity: For 4-bromoisoquinolinone, this reaction may proceed efficiently at 80-90 °C with a standard catalyst like Pd(OAc)₂/PPh₃. For the less reactive 5-bromoisoquinolinone, a more active catalyst system such as Pd(OAc)₂/SPhos and a higher temperature (100-110 °C) may be required to achieve a comparable reaction rate and yield.
Visualizing the Reaction Workflow
The following diagrams illustrate the key concepts discussed.
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A Senior Application Scientist's Guide to the Structural Characterization of 7-Nitroisoquinolin-1(2H)-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a nitro group, specifically at the 7-position of the isoquinolin-1(2H)-one core, presents unique challenges and considerations for its complete structural elucidation. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unambiguously characterize these derivatives. We will move beyond mere procedural descriptions to explore the causal relationships behind experimental choices, ensuring a robust and validated approach to structural confirmation.
Our discussion will be anchored by a case study of a representative derivative, 2-hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, for which comprehensive data has been published.[4] This allows us to ground our comparative analysis in real-world experimental results.
The Analytical Workflow: From Hypothesis to Confirmation
The structural characterization of a novel 7-nitroisoquinolin-1(2H)-one derivative is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle, and their collective data build a self-validating structural proof.
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A Comparative Guide to the Infrared Spectroscopy of Nitro and Carbonyl Groups in Substituted Isoquinolinones
This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FT-IR) spectroscopy bands for nitro (NO₂) and carbonyl (C=O) functional groups within the isoquinolinone scaffold. Designed for researchers and professionals in drug development and organic synthesis, this document offers a comparative framework supported by experimental principles to aid in the structural elucidation of these important heterocyclic compounds. We will explore the fundamental vibrational modes, analyze the electronic effects of substituents on absorption frequencies, and provide a validated experimental protocol for data acquisition.
Fundamental Principles of C=O and NO₂ Vibrational Modes
Infrared spectroscopy is a cornerstone technique for functional group identification, predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy state, and the frequency of the absorbed radiation corresponds directly to the vibrational frequency of the bond.[1]
The Carbonyl (C=O) Stretch: The C=O double bond is highly polar, resulting in a large change in dipole moment during its stretching vibration.[2] This gives rise to one of the most intense and easily identifiable absorption bands in an IR spectrum.[3][4] The typical region for carbonyl absorption is 1650-1800 cm⁻¹, with the precise wavenumber being highly sensitive to the molecular environment.[5]
The Nitro (NO₂) Group Stretches: The nitro group is characterized by two distinct and strong stretching vibrations due to the delocalization of electrons, which creates two equivalent N-O bonds.[6] These vibrations are:
-
Asymmetric Stretch (ν_as): The two N-O bonds stretch out of phase. In aromatic nitro compounds, this band is typically observed in the 1550-1475 cm⁻¹ region.[1][7]
-
Symmetric Stretch (ν_s): The two N-O bonds stretch in phase. This band appears at a lower frequency, generally in the 1360-1290 cm⁻¹ range.[8][9]
The combination of these two strong bands is a highly reliable diagnostic for the presence of a nitro group.[10]
The Isoquinolinone Scaffold: A Spectroscopic Baseline
The isoquinolinone core is a bicyclic aromatic lactam (a cyclic amide). The carbonyl group in a standard, unsubstituted isoquinolin-1(2H)-one serves as our reference point.
Caption: Structure of the core isoquinolin-1(2H)-one ring system.
For a six-membered lactam ring, the carbonyl stretching frequency is typically observed around 1670 ± 10 cm⁻¹ .[11] This value is lower than that of a simple ketone (~1715 cm⁻¹) due to the resonance effect of the adjacent nitrogen atom. The nitrogen lone pair delocalizes into the carbonyl group, imparting more single-bond character to the C=O bond, which weakens it and lowers its vibrational frequency.
Comparative Analysis: The Electronic Influence of Nitro Substitution
When a nitro group is introduced onto the aromatic ring of the isoquinolinone scaffold, it exerts a profound electronic influence that is clearly observable in the IR spectrum. This manifests in two key ways: the appearance of the nitro group's own characteristic bands and a shift in the carbonyl frequency.
Direct Observation of Nitro Group Bands
The presence of a nitro-substituted isoquinolinone is unequivocally confirmed by the appearance of the two strong absorption bands corresponding to the NO₂ group's asymmetric and symmetric stretches, within their expected ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1][12]
Inductive and Resonance Effects on the Carbonyl (C=O) Frequency
The nitro group is a potent electron-withdrawing group (EWG) through both the inductive and resonance effects.[1] When attached to the benzene portion of the isoquinolinone, it withdraws electron density from the entire ring system. This has a critical impact on the resonance delocalization from the lactam nitrogen to the carbonyl group.
Caption: Causality chain showing how an EWG increases C=O frequency.
By reducing the availability of the nitrogen's lone pair to delocalize, the C=O bond regains more of its double-bond character. A stronger, stiffer bond requires more energy to vibrate, resulting in an absorption at a higher wavenumber (a "blue shift").[13] Therefore, a nitroisoquinolinone will exhibit a C=O stretching frequency that is shifted to a higher value compared to its unsubstituted counterpart.
Summary of Experimental Data
The following table provides a comparative summary of the expected IR absorption frequencies for the key functional groups in unsubstituted, electron-donating group (EDG)-substituted, and electron-withdrawing group (EWG)-substituted isoquinolinones.
| Compound Type | Substituent Example | ν(C=O) Lactam (cm⁻¹) | ν_as(NO₂) (cm⁻¹) | ν_s(NO₂) (cm⁻¹) | Rationale for C=O Shift |
| Unsubstituted Isoquinolinone | -H | ~1670 | N/A | N/A | Baseline frequency determined by lactam resonance. |
| EDG-Substituted Isoquinolinone | -OCH₃ | ~1660 | N/A | N/A | EDG enhances N lone-pair delocalization, weakening the C=O bond and causing a red shift (lower frequency).[1] |
| EWG-Substituted Isoquinolinone | -NO₂ | ~1690 | 1550 - 1475 | 1360 - 1290 | EWG reduces N lone-pair delocalization, strengthening the C=O bond and causing a blue shift (higher frequency).[14] |
Note: A literature example for 5-Nitro-8-Methoxyquinoline reports a NO₂ absorption at 1338 cm⁻¹, which falls squarely within the expected range for the symmetric stretch.[15]
Standard Operating Protocol: FT-IR Spectrum Acquisition
To ensure data integrity and reproducibility, the following protocol for acquiring high-quality FT-IR spectra of solid isoquinolinone samples is recommended.
Materials and Equipment
-
FT-IR Spectrometer (e.g., Thermo Fisher Nicolet iS5, PerkinElmer Spectrum Two)
-
Agate mortar and pestle
-
Hydraulic press with KBr pellet dies
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula and weighing paper
-
Sample (~1-2 mg)
Experimental Workflow Diagram
Caption: Step-by-step workflow for KBr pellet preparation and FT-IR analysis.
Step-by-Step Procedure
-
Sample Preparation (KBr Pellet): a. Ensure KBr powder is completely dry by heating it in an oven. b. Weigh approximately 1-2 mg of the solid isoquinolinone sample. c. In an agate mortar, lightly grind the sample into a fine powder. d. Add approximately 100 mg of dry KBr to the mortar. e. Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for 1-2 minutes until it becomes a homogenous, fine powder. f. Transfer the powder to a KBr pellet die and press using a hydraulic press at 8-10 tons of pressure for 2 minutes to form a transparent or translucent pellet.
-
Data Acquisition: a. Turn on the FT-IR spectrometer and allow the source and detector to stabilize. b. Purge the sample compartment with dry air or nitrogen if available. c. Collect a background spectrum. This is a crucial step to account for atmospheric H₂O and CO₂. d. Place the KBr pellet in the sample holder within the spectrometer. e. Acquire the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: a. The acquired spectrum will be automatically ratioed against the background, yielding a transmittance or absorbance spectrum. b. Use the spectrometer software to perform baseline correction and identify peak wavenumbers (cm⁻¹). c. Correlate the observed absorption bands with the expected frequencies for the functional groups as detailed in this guide.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of substituted isoquinolinones. The nitro group provides a clear spectral signature with its strong asymmetric and symmetric stretching bands. Furthermore, its powerful electron-withdrawing nature induces a predictable and diagnostically useful blue shift in the lactam carbonyl frequency. By comparing the C=O absorption of a novel compound to an unsubstituted reference, researchers can gain immediate insight into the electronic nature of the substituents on the aromatic ring, accelerating the process of molecular characterization in the drug discovery pipeline.
References
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- JoVE. (2024, December 5).
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- ResearchGate. (2025, August 10). Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds. Retrieved February 28, 2026.
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- University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved February 28, 2026.
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- Jones, R. N., Forbes, W. F., & Mueller, W. A. (n.d.). The infrared carbonyl stretching bands of ring substituted acetophenones. Canadian Journal of Chemistry. Canadian Science Publishing. Retrieved February 28, 2026.
- RSC Publishing. (n.d.). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals.... Retrieved February 28, 2026.
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- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 28, 2026.
- Ogunmodede, O., et al. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
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- SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved February 28, 2026.
- Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 28, 2026.
- Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry. Canadian Science Publishing. Retrieved February 28, 2026.
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- PubMed. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring... Journal of Antibiotics. Retrieved February 28, 2026.
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X-Ray Crystallography Data for Substituted Isoquinolin-1(2H)-ones: A Comparative Guide to Crystallization Methodologies and SAR Structural Analysis
Obtaining high-resolution X-ray crystallography data for these complexes is non-trivial. The rigid, planar nature of the isoquinolin-1-one core, combined with bulky, hydrophobic substitutions (such as 3-aryl or 5-amino groups), often complicates crystal generation. This guide objectively compares the two primary methodologies for acquiring this structural data—Apo-Crystal Soaking versus Co-Crystallization —and analyzes how the resulting data drives Structure-Activity Relationship (SAR) optimization.
Methodological Comparison: Apo-Crystal Soaking vs. Co-Crystallization
The decision to soak a pre-formed apo-crystal or to co-crystallize the protein-ligand complex is governed by the physics of the crystal lattice and the physicochemical properties of the substituted isoquinolin-1(2H)-one.
The Causality of Experimental Choice
Workflow decision tree for crystallizing isoquinolin-1(2H)-one complexes.
Step-by-Step Methodologies
Protocol A: Apo-Crystal Soaking (Ligand Exchange)
Best for: Low-molecular-weight derivatives (e.g., 5-AIQ) and rigid binding pockets.
-
Apo-Crystal Growth: Grow apo-protein crystals using vapor diffusion (hanging or sitting drop). For PARP-1, typical precipitants include PEG 3350 and ammonium sulfate.
-
Ligand Preparation: Dissolve the isoquinolin-1(2H)-one derivative in 100% DMSO to a 50 mM stock.
-
Soaking Drop Formulation: Create a soaking solution containing the reservoir buffer, a cryoprotectant (e.g., 20% glycerol), and 1–5 mM of the ligand. Ensure final DMSO concentration does not exceed 5-10%.
-
Crystal Transfer: Using a nylon loop, transfer the apo-crystal into the soaking drop. Incubate for 1 to 24 hours.
-
Self-Validation Check: Monitor the crystal under polarized light immediately and post-incubation. Causality: If birefringence is lost or edges round off, the DMSO has dehydrated the lattice or the ligand has induced a structural clash. If the crystal remains sharp, proceed to flash-freezing in liquid nitrogen.
Protocol B: Co-Crystallization
Best for: Bulky 3-arylisoquinolin-1-ones and highly hydrophobic derivatives.
-
Complex Formation: Mix the purified target protein (typically 10-15 mg/mL) with the isoquinolin-1(2H)-one ligand at a 1:3 to 1:5 molar ratio. Incubate on ice for 2 hours to allow equilibrium binding.
-
Self-Validation Check: Centrifuge the complex at 14,000 x g for 10 minutes at 4°C. Causality: The absence of a visible pellet confirms that the hydrophobic ligand has successfully bound the target pocket rather than inducing protein denaturation and aggregation.
-
Screening: Set up sparse-matrix crystallization screens using nanoliter dispensing robots.
-
Optimization & Harvesting: Once microcrystals appear, optimize the PEG/salt ratios. Harvest crystals directly into a cryoprotectant solution supplemented with 1 mM ligand to prevent ligand wash-out, then flash-freeze.
Quantitative Data Comparison: Soaking vs. Co-Crystallization
| Parameter | Apo-Crystal Soaking | Co-Crystallization | Mechanistic Causality |
| Typical Resolution | 2.0 Å – 2.8 Å | 1.1 Å – 2.2 Å | Co-crystallization often yields tighter, ligand-stabilized lattices, as seen in the 2[2]. |
| Ligand Occupancy | 60% – 85% | 90% – 100% | Soaking relies on diffusion through solvent channels; co-crystallization ensures stoichiometric binding prior to lattice formation. |
| B-factors (Ligand) | Higher than surrounding protein | Comparable to surrounding protein | Co-crystallized ligands are locked into the thermodynamic minimum of the pocket, reducing thermal motion. |
| Time-to-Structure | 2–4 Days | 2–6 Weeks | Soaking utilizes pre-existing crystals, bypassing the lengthy nucleation and growth phases required for new co-crystals. |
Structural Data & SAR Analysis of Isoquinolin-1(2H)-ones
Mechanistic Binding Profile in the NAD+ Pocket
-
Pi-Pi Stacking: The planar aromatic core intercalates between surrounding residues, forming strong
stacking interactions with Tyr1071 (TNKS-2) or Tyr907 (PARP-1)[5].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Interaction network of 3-aryl-5-substituted isoquinolin-1(2H)-ones in the TNKS-2 active site.
Crystallographic Data Summary Across Targets
The versatility of the isoquinolin-1(2H)-one core extends beyond PARP/TNKS. By altering the substitution pattern, researchers have successfully targeted the hinge regions of various kinases. The table below summarizes benchmark X-ray data for different substituted derivatives across multiple therapeutic targets.
| Compound Class | Target Protein | PDB ID | Resolution (Å) | Key Binding Interactions & Structural Impact |
| 5-Aminoisoquinolin-1-one (5-AIQ) | PARP-1 | Classical | ~2.0 - 2.8 | Lactam core H-bonds to Gly863. The 5-amino group sits in a small solvent-exposed pocket without inducing conformational changes[4]. |
| 3-Aryl-5-substituted isoquinolin-1-one | TNKS-2 | 5 / 3KR8 | 1.90 - 2.20 | 3-aryl group projects into a large hydrophobic tunnel. Induces a highly specific fit, making it selective for TNKS over PARP-1[3][5][6][7]. |
| Beta-aryl pyrrolidine 2H-isoquinolin-1-one | ROCK1 | 1 | 3.30 | Isoquinolone core mimics ATP adenine, forming critical hydrogen bonds with the kinase hinge region. Aryl groups optimize potency[1]. |
| 6-(dimethylamino)-8-fluoro-... isoquinolin-1-one | BTK | 2 | 1.17 | Ultra-high resolution allows precise mapping of displaced water networks. H-bonds directly to Met477 in the BTK hinge[2]. |
Conclusion
For un-substituted or lightly substituted isoquinolin-1(2H)-ones (like 5-AIQ), Apo-Crystal Soaking provides a rapid, self-validating system to confirm basic pharmacophore placement. However, to unlock the true potential of this scaffold—such as the massive potency gains achieved by 3-aryl substitutions in Tankyrase inhibitors or beta-aryl pyrrolidine additions in ROCK1 inhibitors—Co-Crystallization is the gold standard. It accommodates the necessary ligand-induced conformational shifts and yields the high-resolution, high-occupancy data required to drive rational drug design.
References
-
3NDM: Crystal structure of Rho-Associated Protein Kinase (ROCK1) with a potent isoquinolone derivative - RCSB PDB - [Link]
-
4RFZ: Crystal structure of BTK kinase domain complexed with 6-(dimethylamino)-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(morpholine-4-carbonyl)-2-pyridyl]amino]-6-oxo-3-pyridyl]phenyl]isoquinolin-1-one - RCSB PDB -[Link]
-
Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors - NUS Pharmacy -[Link]
-
5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) - SciSpace -[Link]
-
Accessing the Anti-Proliferating Activity of Tankyrase-2 Inhibitors via 2D, 3D-QSAR and Molecular Docking - Journal of Applied Pharmaceutical Science - [Link]
-
Structural Basis for the Interaction Between Tankyrase-2 and a Potent Wnt-Signaling Inhibitor - ResearchGate -[Link]
Sources
Safety Operating Guide
4-bromo-7-nitroisoquinolin-1(2H)-one proper disposal procedures
As a Senior Application Scientist, establishing a culture of safety and precision in the laboratory begins with understanding the intrinsic properties of the molecules we handle. 4-Bromo-7-nitroisoquinolin-1(2H)-one is a specialized intermediate frequently utilized in drug discovery and synthetic chemistry. Due to its unique structural motifs—specifically the presence of both a halogen (bromine) and a nitroaromatic group—its disposal cannot be treated as generic organic waste.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Quantitative Data & Chemical Profile
Before initiating any waste management protocol, it is critical to define the physical and chemical boundaries of the substance. The following table summarizes the key quantitative data for this compound[1]:
| Property | Value | Operational Implication |
| Chemical Name | This compound | Nomenclature required for waste labeling. |
| CAS Number | 1036390-36-9 | Primary identifier for Environmental Health & Safety (EHS) manifests. |
| Molecular Formula | C₉H₅BrN₂O₃ | Highlights the presence of Br and NO₂ groups. |
| Molecular Weight | 269.05 g/mol | Solid at room temperature; poses a particulate/dust inhalation hazard. |
| Structural Alerts | Halogenated, Nitroaromatic | Dictates strict segregation into halogenated waste streams. |
| Storage Conditions | Sealed in dry, 2-8°C | Waste should be kept cool and away from direct sunlight to prevent degradation. |
Mechanistic Hazard Assessment & Causality
To build a robust safety protocol, we must understand why certain rules exist. The disposal strategy for this compound is governed by two distinct structural liabilities:
-
The Bromine Atom (Halogenated Waste Compliance): Under EPA guidelines, any organic compound containing a carbon-halogen bond must be segregated into a dedicated "Halogenated Waste" stream[2]. Causality: Standard incinerators cannot process halogenated compounds. When burned, bromine generates highly corrosive hydrobromic acid (HBr) gas and can lead to the formation of toxic polybrominated dioxins. Halogenated waste must be routed to specialized high-temperature incinerators equipped with alkaline scrubbers[3]. Mixing halogenated waste with non-halogenated solvents unnecessarily contaminates the entire bulk container, drastically increasing disposal costs for your facility[3][4].
-
The Nitroaromatic Group (Reactivity Precautions): Nitro groups attached to aromatic rings are highly electron-withdrawing. While stable under standard conditions, nitroaromatics can become reactive or energetically unstable if exposed to strong reducing agents, heavy metals, or strong alkalis[5]. Causality: Mixing this compound with incompatible waste (e.g., metal waste from catalysts) can lead to exothermic degradation or the formation of shock-sensitive salts.
Disposal Logic & Workflow
The following logic tree dictates the decision-making process for disposing of this compound, whether it is in solid powder form or dissolved in a reaction mixture.
Waste segregation and disposal workflow for halogenated nitroaromatic compounds.
Step-by-Step Disposal Methodology
Implementing a self-validating protocol ensures that every step inherently checks the safety of the next. Follow this methodology for operational disposal:
Step 1: Source Segregation & Quenching
-
For Liquid Reactions: If the compound is part of a reaction mixture, ensure the reaction is fully quenched and neutralized to a pH between 5 and 9 before disposal[4].
-
For Solid Waste: Collect contaminated weighing paper, pipette tips, and residual powder in a dedicated solid hazardous waste bag. Do not throw these items into standard municipal trash.
Step 2: Container Selection
-
Action: Select a High-Density Polyethylene (HDPE) carboy or a glass container for liquid waste[4].
-
Validation: Never use metal containers. The nitroaromatic moiety can react with metals (such as iron or zinc) under certain pH conditions, potentially leading to unwanted reduction reactions[5]. Ensure the container has a tight-fitting, threaded cap.
Step 3: Labeling and Documentation
-
Action: Affix a Hazardous Waste Tag to the container before the first drop of waste is added[3].
-
Validation: The label must explicitly state: "Halogenated Organic Waste: Contains this compound" . Check the boxes for "Toxic" and "Halogenated". Do not use abbreviations or chemical formulas on the final waste tag, as this violates EPA tracking regulations[4].
Step 4: Satellite Accumulation Area (SAA) Management
-
Action: Store the waste container in a designated SAA within the laboratory, ensuring it is placed inside a secondary containment bin[3][4].
-
Validation: Keep the container tightly closed at all times unless actively adding waste. Do not fill the container beyond 90% capacity (leave headspace for vapor expansion)[4]. Store away from direct sunlight and incompatible materials (strong acids, bases, and oxidizers).
Step 5: EHS Transfer and Final Disposal
-
Action: Once the container reaches 3/4 capacity, or hits the 6-month accumulation time limit, submit a waste collection request to your institutional EHS department[3][4].
-
Validation: EHS will route the material to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will undergo high-temperature incineration with appropriate scrubbing systems to neutralize the halogenated byproducts[3].
Emergency Spill Protocol
In the event of an accidental spill of the solid powder or a concentrated solution:
-
Evacuate and Isolate: Clear the immediate area. If a powder is spilled, disable local ventilation fans that might disperse the dust, but ensure the fume hood remains operational.
-
PPE Upgrade: Don double nitrile gloves (nitrile has poor resistance to many halogenated solvents if the compound is in solution), safety goggles, and a lab coat[3].
-
Containment: For solids, gently sweep using an anti-static brush into an airtight container. For liquids, absorb with an inert, non-combustible material (e.g., sand or silica gel). Do not use combustible materials like paper towels for nitroaromatic spills.
-
Disposal: Tag all cleanup materials as "Halogenated Hazardous Waste" and request an immediate EHS pickup[3].
References
-
Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32". [Link]
-
Temple University Environmental Health and Radiation Safety. "Chemical Waste Guideline: Halogenated Solvents in Laboratories". [Link]
-
Northwestern University Research Safety. "Hazardous Waste Disposal Guide".[Link]
-
Environmental Protection Agency (EPA). "Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography".[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. epa.gov [epa.gov]
Navigating the Handling of 4-bromo-7-nitroisoquinolin-1(2H)-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers at the forefront of drug development and chemical synthesis, the introduction of novel compounds into the laboratory workflow demands a meticulous and informed approach to safety. One such compound, 4-bromo-7-nitroisoquinolin-1(2H)-one, while promising in its potential applications, requires a comprehensive understanding of its inherent risks to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this and structurally related halogenated nitroaromatic compounds.
Hazard Profile: A Synthesis of Structural Toxicology
The potential hazards of this compound can be inferred from data on analogous compounds. Halogenated nitroaromatic compounds are often associated with a range of health effects, underscoring the necessity for cautious handling.
Inferred Hazards Based on Structural Analogs:
| Hazard Class | Anticipated Effects & Rationale | Supporting Evidence for Analogous Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | 1-Chloro-4-nitrobenzene is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4][5][6] | Structurally similar compounds like 4-bromoisoquinoline and 5-nitroisoquinoline are known to cause skin irritation.[2][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][5][6] | 4-Bromoisoquinoline and other related compounds are classified as causing serious eye irritation.[2][7] |
| Respiratory Irritation | May cause respiratory irritation, particularly as a dust or aerosol.[6] | This is a common property for many solid organic compounds, and it is prudent to assume this risk. |
| Long-Term Health Effects | Potential for genetic defects, cancer, and organ damage through prolonged or repeated exposure. | Some nitroaromatic compounds are suspected mutagens or carcinogens. For example, 1-chloro-4-nitrobenzene is suspected of causing genetic defects and cancer.[1] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Many nitroaromatic compounds exhibit environmental toxicity.[1] |
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE strategy is non-negotiable when working with this compound. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: At a minimum, tightly fitting safety goggles with side shields are required. For procedures with a higher risk of splashes or aerosol generation, a face shield should be worn in conjunction with safety goggles.
-
Hand Protection: Chemical-resistant gloves are of paramount importance. Given the aromatic and halogenated nature of the compound, gloves made of materials such as neoprene or viton are recommended. While heavy-duty nitrile gloves may offer some protection, disposable nitrile gloves are generally not sufficient for prolonged handling.[8] Always inspect gloves for signs of degradation or perforation before use and change them frequently.
-
Body Protection: A flame-resistant lab coat, fully fastened, is the minimum requirement. For larger-scale operations or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[9]
-
Respiratory Protection: All manipulations of solid this compound that could generate dust, or any procedure involving its solutions that could create aerosols, must be conducted within a certified chemical fume hood.[9] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic and disciplined approach to handling this compound is crucial for minimizing exposure and preventing accidents.
Workflow for Handling this compound
Caption: A typical workflow for the safe handling of this compound.
-
Preparation:
-
Handling the Chemical:
-
When weighing the solid compound, do so in the fume hood to contain any dust.
-
Avoid the formation of dust and aerosols during all transfers and manipulations.[9]
-
Use compatible labware (e.g., glass) and ensure it is free from cracks or defects.
-
Keep containers of the compound tightly sealed when not in use.[3]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is required.
-
Small Spills (in a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[8]
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the affected area.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical final step in the laboratory workflow. As a halogenated nitroaromatic compound, it must be treated as hazardous waste.[11]
Waste Segregation and Disposal Protocol:
-
Identify Waste Streams:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and absorbent materials.
-
Liquid Waste: Solutions containing the compound and solvent rinses of contaminated glassware.
-
-
Segregate Waste:
-
This compound is a halogenated organic compound and must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[1][11]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [11] Mixing waste streams can create unforeseen hazards and significantly complicates the disposal process.[11]
-
-
Container Management:
-
Use a compatible container (e.g., glass or designated polyethylene) that is in good condition and has a tight-fitting screw cap.[11]
-
Clearly label the waste container with "Hazardous Waste" and list all chemical constituents with their approximate percentages.[11]
-
Keep the waste container closed at all times, except when adding waste.[11]
-
-
Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.[11]
-
The standard and recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration.[1]
-
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds.
- Benchchem. (n.d.). A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromoisoquinoline.
- Fisher Scientific. (n.d.). Safety Data Sheet: 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
- CDN Isotopes. (2015). Safety Data Sheet: 4-Bromonitrobenzene-d4.
- MilliporeSigma. (n.d.). 5-Nitroisoquinoline 98.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromoisoquinoline.
- Environmental Health and Safety. (n.d.). Working Safely with Particularly Hazardous Substances.
- TCI Chemicals. (2024). Safety Data Sheet: 7-Bromoisoquinoline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 7-Bromo-1-chloroisoquinoline.
- PubChem. (n.d.). 5-Nitroisoquinoline.
- Tokyo Chemical Industry. (n.d.). 5-Nitroisoquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
